Floramanoside C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1403981-95-2 |
|---|---|
Molecular Formula |
C21H18O15 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1 |
InChI Key |
RZEQJINQXOBMCE-ORYXKJSJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Floramanoside C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with Floramanoside C. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.
Physicochemical Data of this compound
This compound is a flavonol glycoside that has been isolated from the flowers of Abelmoschus manihot[1]. Its chemical structure and properties are summarized below.
Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₁₅ | [1][2][3][4] |
| Molecular Weight | 510.36 g/mol | [1][2][4] |
| CAS Number | 1403981-95-2 | [1][3] |
| Appearance | Solid | [5] |
| Boiling Point (Predicted) | 1053.60 ± 65.0 °C (at 760 Torr) | [4] |
| Density (Predicted) | 2.065 ± 0.06 g/cm³ (at 25 °C) | [4] |
| Acid Dissociation Constant (pKa) (Predicted) | 2.73 ± 0.70 | [4] |
| XLogP3-AA (Computed) | -0.1 | [3] |
| Hydrogen Bond Donor Count (Computed) | 10 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 15 | [3] |
| Rotatable Bond Count (Computed) | 4 | [3] |
| Exact Mass (Computed) | 510.06456986 Da | [3] |
| Topological Polar Surface Area (Computed) | 264 Ų | [3] |
| Heavy Atom Count (Computed) | 36 | [3] |
IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid[3]
SMILES: C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O[3]
Experimental Protocols
The following sections detail the general methodologies for the isolation and evaluation of the biological activity of this compound. These protocols are based on standard techniques used in natural product chemistry and pharmacology.
Isolation and Structure Elucidation of this compound
The isolation of this compound from its natural source, such as the flowers of Abelmoschus manihot, typically involves a multi-step process of extraction and chromatographic separation. The structure is then determined using spectroscopic methods[6][7][8].
1. Extraction:
-
The dried and powdered plant material (flowers) is subjected to solvent extraction, often starting with a nonpolar solvent to remove lipids and pigments, followed by extraction with a polar solvent like methanol (B129727) or ethanol (B145695) to extract flavonoid glycosides.
-
The polar extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Column Chromatography: The extract is often first fractionated using column chromatography on silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20), eluting with a gradient of solvents (e.g., water-methanol or chloroform-methanol).
-
Sephadex LH-20 Chromatography: Fractions rich in flavonoids are further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
3. Structure Elucidation:
-
The structure of the purified this compound is determined by a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule[9][10][11][12].
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and to assign the complete structure.
-
UV-Vis Spectroscopy: To identify the flavonoid chromophore.
-
Acid Hydrolysis: To identify the sugar moiety and its linkage to the aglycone.
-
Biological Activity Assays
This compound has been reported to exhibit antioxidant and aldose reductase inhibitory activities[1][5].
1. DPPH Radical Scavenging Assay:
-
This assay is used to determine the antioxidant activity of the compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The scavenging of the DPPH radical by this compound leads to a decrease in absorbance, which is measured spectrophotometrically at approximately 517 nm.
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is calculated to quantify the antioxidant activity.
2. Aldose Reductase Inhibitory Activity Assay:
-
This assay measures the ability of the compound to inhibit the aldose reductase enzyme, which is involved in the polyol pathway.
-
The enzyme can be sourced from rat lenses or can be a recombinant human aldose reductase.
-
The assay mixture contains a buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme.
-
Different concentrations of this compound are added to the assay mixture.
-
The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
A known aldose reductase inhibitor, such as quercetin (B1663063) or epalrestat, is used as a positive control.
-
The IC₅₀ value is calculated to determine the inhibitory potency of this compound.
Visualizations
The following diagrams illustrate the general workflow for the isolation of this compound and the signaling pathway in which it is active.
Caption: A generalized workflow for the isolation of this compound.
Caption: Inhibition of the Polyol Pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1403981-95-2 [m.chemicalbook.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]
- 12. researchgate.net [researchgate.net]
Floramanoside C: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C is a flavonol glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for its antioxidant and biological regulatory activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary and thus far only identified natural source of this compound is the flower of Abelmoschus manihot (L.) Medic, a plant belonging to the Malvaceae family.[1] This plant has a history of use in traditional medicine, particularly in China, for treating a variety of ailments, including chronic kidney disease.[2][3] The flowers of Abelmoschus manihot are rich in a variety of flavonoids, with this compound being one of the several flavonol glycosides isolated from this source.[1][2][3]
Isolation and Purification of this compound
While the seminal paper by Zhang et al. (2013) first reported the isolation of this compound, the full experimental details are not widely available.[1][4] However, based on general principles of flavonoid extraction and purification from plant materials, and information from related studies on Abelmoschus manihot, a likely protocol can be outlined.
General Extraction and Isolation Workflow
The isolation of this compound from the flowers of Abelmoschus manihot typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Detailed Experimental Protocols
The following protocols are based on established methods for flavonoid isolation from Abelmoschus manihot and related plant sources.
2.2.1. Extraction
-
Preparation of Plant Material: Air-dried flowers of Abelmoschus manihot are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically 70-95% ethanol or methanol (B129727), at room temperature or with gentle heating.[5] This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonol glycosides like this compound are expected to be enriched in the more polar ethyl acetate and n-butanol fractions.
2.2.3. Chromatographic Purification
-
Column Chromatography: The enriched fractions are subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and octadecylsilane (B103800) (ODS). Elution is performed with a gradient of solvents, for example, a mixture of chloroform-methanol or ethyl acetate-methanol, to separate the compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The eluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.
-
Final Product: The collected fraction is concentrated to yield purified this compound, which can then be identified and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data
| Activity | Parameter | Value | Reference |
| Antioxidant Activity | DPPH Radical Scavenging (SC₅₀) | 10.4 µM | [3] |
| Aldose Reductase Inhibition | IC₅₀ | 7.1 µM | [3] |
Biological Activities and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an antioxidant and an inhibitor of aldose reductase. These activities suggest its potential involvement in various cellular signaling pathways.
Aldose Reductase Inhibition and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental effects.
Potential Modulation of Nrf2 and iRhom2/TACE Signaling Pathways
While direct evidence for this compound is lacking, total flavonoid extracts from Abelmoschus manihot have been shown to modulate the Nrf2 and iRhom2/TACE signaling pathways.
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Flavonoids are known to activate this pathway, which aligns with the observed antioxidant activity of this compound.
-
iRhom2/TACE Pathway: The iRhom2/TACE (TNF-α converting enzyme) signaling pathway is involved in the shedding of TNF-α, a pro-inflammatory cytokine. Inhibition of this pathway can have anti-inflammatory effects. Total flavones from Abelmoschus manihot have been suggested to inhibit this pathway, which may contribute to the plant's traditional use in treating inflammatory conditions.
Conclusion
This compound, a flavonol glycoside from the flowers of Abelmoschus manihot, presents a promising lead for the development of new therapeutic agents. Its antioxidant and aldose reductase inhibitory activities suggest its potential in managing conditions associated with oxidative stress and diabetic complications. Further research is warranted to fully elucidate its mechanism of action, explore its effects on various signaling pathways, and to optimize its isolation and production for preclinical and clinical evaluation. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing natural product.
References
- 1. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Floramanoside C in Abelmoschus manihot: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abelmoschus manihot, a plant with a rich history in traditional medicine, is a significant source of bioactive flavonoids. Among these, Floramanoside C has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating data from metabolomic and transcriptomic studies of Abelmoschus manihot. Detailed experimental protocols for the analysis of flavonoids and diagrams of the biosynthetic pathway are presented to facilitate further research and drug development endeavors.
Introduction
The flowers of Abelmoschus manihot are known to contain a diverse array of flavonoids, which are a class of secondary metabolites with various health benefits. This compound is a flavonol glycoside found in this plant. Understanding its biosynthetic pathway is crucial for the metabolic engineering of Abelmoschus manihot to enhance its production and for the synthesis of related compounds with therapeutic potential. This document outlines the key enzymatic steps leading to the formation of this compound, supported by quantitative data and detailed experimental methodologies.
Chemical Structure of this compound
This compound is chemically identified as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid[1][2]. Its structure consists of a myricetin (B1677590) aglycone linked to a glucuronic acid moiety at the 8-O-position.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, followed by the flavonoid biosynthesis pathway to produce the myricetin aglycone. The final step is the glycosylation of myricetin.
Phenylpropanoid Pathway
The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
Flavonoid Biosynthesis: Formation of Myricetin
p-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The formation of the myricetin backbone is catalyzed by a series of enzymes:
-
Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI) : Converts naringenin chalcone to naringenin.
-
Flavanone 3-hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521).
-
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) : These enzymes are responsible for the hydroxylation of the B-ring of dihydrokaempferol to produce dihydroquercetin and subsequently dihydromyricetin (B1665482).
-
Flavonol synthase (FLS) : Catalyzes the oxidation of dihydromyricetin to form myricetin.
Glycosylation of Myricetin
The final step in the biosynthesis of this compound is the attachment of a glucuronic acid molecule to the 8-hydroxyl group of myricetin. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT) . While transcriptome analyses of Abelmoschus manihot have identified several candidate UGT genes, the specific enzyme responsible for this precise glycosylation has yet to be functionally characterized[3].
Quantitative Data on Flavonoid Content in Abelmoschus manihot
Metabolomic studies have quantified the levels of various flavonoids in the flowers of Abelmoschus manihot at different developmental stages. The following table summarizes the content of key flavonoids, including myricetin, the aglycone of this compound.
| Flavonoid | T1 (Bud Stage) (mg/g) | T2 (Full Flowering Stage) (mg/g) | T3 (Flower Wilting Stage) (mg/g) |
| Total Flavonoids | 71.74 | 152.30 | 194.76 |
| Vitexin rhamnoside | 0.28 | 0.77 | 1.88 |
| Hyperoside | 0.77 | 1.49 | 3.18 |
| Rutin | 0.94 | 2.52 | 4.02 |
| Quercetin | Data not consistently reported across stages in this format | Data not consistently reported across stages in this format | Data not consistently reported across stages in this format |
| Myricetin | Present, but specific quantitative data at each stage is not detailed in the provided search results. | Present, but specific quantitative data at each stage is not detailed in the provided search results. | Present, but specific quantitative data at each stage is not detailed in the provided search results. |
Data compiled from a study by an unspecified author, which analyzed flavonoid content at different anthesis stages[4][5][6].
Experimental Protocols
Extraction of Flavonoids from Abelmoschus manihot Flowers
This protocol is adapted from a method described for the extraction of total flavonoids for analytical purposes[7][8].
-
Sample Preparation : Weigh 20 mg of powdered Abelmoschus manihot flower sample into a 1.5 mL microcentrifuge tube.
-
Extraction : Add 1.0 mL of 50% methanol (B129727) to the tube.
-
Ultrasonication : Sonicate the mixture for 30 minutes.
-
Centrifugation : Centrifuge the extract at a high speed (e.g., 13,000 rpm) for 10 minutes.
-
Collection : Collect the supernatant for analysis.
Quantification of Flavonoids by UPLC-MS/MS
The following is a general protocol based on methods used in metabolomic studies of Abelmoschus manihot[4][5].
-
Chromatographic System : Utilize a UPLC system equipped with a C18 column.
-
Mobile Phase :
-
Phase A: Water with 0.1% formic acid.
-
Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : Employ a suitable gradient program to separate the flavonoid compounds.
-
Mass Spectrometry :
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Operate in both positive and negative ion modes to detect a wide range of flavonoids.
-
-
Quantification : Use authentic standards for the major flavonoids to create calibration curves for accurate quantification.
Visualizations
Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound in Abelmoschus manihot.
Experimental Workflow for Flavonoid Analysis
Caption: General experimental workflow for the extraction and analysis of flavonoids.
Conclusion
The biosynthetic pathway of this compound in Abelmoschus manihot is a multi-step process involving enzymes from the phenylpropanoid and flavonoid pathways, culminating in a specific glycosylation event. While the general pathway is well-understood, further research is needed to identify and characterize the specific UDP-glucuronosyltransferase responsible for the final step. The information presented in this guide provides a solid foundation for future studies aimed at elucidating the complete pathway and for the biotechnological production of this and other valuable flavonoids from Abelmoschus manihot.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iac.iacademic.info [iac.iacademic.info]
- 4. Transcriptome and Metabolome Analysis Reveal the Flavonoid Biosynthesis Mechanism of Abelmoschus manihot L. at Different Anthesis Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome and Metabolome Analysis Reveal the Flavonoid Biosynthesis Mechanism of Abelmoschus manihot L. at Different Anthesis Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the main flavonoids of Abelmoschus manihot (L.) medik and their metabolites in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of the main flavonoids of Abelmoschus manihot (L.) medik and their metabolites in the treatment of diabetic nephropathy [frontiersin.org]
An In-depth Technical Guide to Floramanoside C Derivatives: Synthesis, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside C, a flavonol glycoside, and its derivatives are emerging as compounds of significant interest in pharmacological research due to their potential therapeutic activities. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, their biological activities, and their interactions with key cellular signaling pathways. Detailed experimental protocols for the synthesis and biological evaluation are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes complex biological pathways and experimental workflows using Graphviz diagrams to enhance understanding and aid in future research and drug development endeavors.
Introduction
This compound is a naturally occurring flavonol glycoside with the chemical formula C21H18O15 and a molecular weight of 510.36 g/mol . Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The glycosylation of the flavonoid core can significantly impact its bioavailability, solubility, and pharmacological properties. This compound, specifically, has been noted for its potential as an aldose reductase inhibitor and its antioxidant capabilities, making it a promising candidate for further investigation in the context of diabetic complications and other oxidative stress-related diseases. This guide will delve into the synthetic strategies for obtaining this compound and its derivatives, summarize their biological activities with quantitative data, and explore their mechanisms of action through the lens of cellular signaling.
Synthesis of this compound Derivatives
The chemical synthesis of this compound, an 8-O-glycosylated flavonol, presents a significant challenge due to the need for regioselective glycosylation. The multiple hydroxyl groups on the flavonoid aglycone (myricetin) require a carefully planned protection and deprotection strategy. A plausible synthetic route can be adapted from established methods for flavonoid glycosylation, such as the Koenigs-Knorr reaction.
Proposed Synthetic Pathway
A proposed multi-step synthesis of this compound is outlined below. This pathway involves the protection of the more reactive hydroxyl groups of myricetin (B1677590), followed by regioselective glycosylation at the C-8 position, and subsequent deprotection to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
The following is a detailed, generalized experimental protocol for the synthesis of a flavonol-8-O-glycoside, adapted from established methodologies for flavonoid glycosylation. This protocol can serve as a foundational method for the synthesis of this compound.
Protocol 1: Synthesis of a Flavonol-8-O-Glycoside via Koenigs-Knorr Glycosylation
Materials:
-
Myricetin (Aglycone)
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K2CO3)
-
Acetone
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Glycosyl donor)
-
Silver oxide (Ag2O) or Silver carbonate (Ag2CO3)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Protection of Myricetin
-
To a solution of myricetin in dry acetone, add an excess of potassium carbonate.
-
Slowly add benzyl bromide dropwise at room temperature with vigorous stirring.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the protected myricetin.
Step 2: Koenigs-Knorr Glycosylation
-
Dissolve the protected myricetin and the glycosyl donor (e.g., acetobromoglucuronic acid methyl ester) in anhydrous dichloromethane.
-
Add freshly prepared silver oxide or silver carbonate to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected glycosylated intermediate.
Step 3: Deprotection
-
Dissolve the protected glycosylated intermediate in a mixture of methanol and ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude this compound derivative.
-
Further purification can be achieved by recrystallization or preparative HPLC.
Quantitative Data on Synthesis
The synthesis of flavonol glycosides can be challenging, with yields varying depending on the specific aglycone, glycosyl donor, and reaction conditions. The following table summarizes representative yields for the synthesis of related flavonoid glycosides.
| Compound | Synthetic Method | Key Reagents | Overall Yield (%) | Reference |
| 3′-O-methyl-quercetin-3-O-β-d-glucuronide | Chemical Synthesis (6 steps) | - | 12 | [1] |
| 4′-O-methyl-quercetin-7-O-β-d-glucuronide | Chemical Synthesis (5 steps) | - | 34 | [1] |
| 4′-O-methyl-quercetin-3′-O-β-d-glucuronide | Chemical Synthesis (6 steps) | - | 30 | [1] |
| Quercetin-4′-glucuronide | Enzymatic Synthesis | UDP-glucuronosyltransferases | 19 | [2] |
| Myricetin Derivatives | Chemical Synthesis (3 steps) | Phloroglucinol, various reagents | ~60 |
Biological Activities of this compound and Derivatives
This compound and related flavonol glycosides exhibit a range of biological activities, primarily attributed to their antioxidant and enzyme inhibitory properties.
Antioxidant Activity
The antioxidant activity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol 2: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Ascorbic acid or Trolox (Positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Aldose Reductase Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a promising therapeutic strategy.
Protocol 3: Aldose Reductase Inhibition Assay
Materials:
-
Rat lens aldose reductase (partially purified)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (pH 6.2)
-
Test compounds (this compound derivatives)
-
Quercetin or Epalrestat (Positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add various concentrations of the test compounds or the positive control to the reaction mixture.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for a specific period, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data on Biological Activities
The following table summarizes the reported biological activities of various flavonoids, providing a comparative context for the potential efficacy of this compound derivatives.
| Compound/Derivative Class | Assay | IC50 Value (µM) | Reference |
| Various Flavonoids | DPPH Radical Scavenging | 19.13 - 96.03 | [3] |
| Flavonoid Derivatives | Aldose Reductase Inhibition | 0.0224 - 0.098 | |
| Quercetin | Aldose Reductase Inhibition | ~1.0 | |
| Luteolin 6-C-(6''-O-trans-caffeoylglucoside) | Aldose Reductase Inhibition | 0.0134 | |
| Butein | Aldose Reductase Inhibition | 0.5 |
Signaling Pathways
Flavonoids are known to modulate various cellular signaling pathways, which underlies many of their pharmacological effects. The anti-inflammatory properties of flavonols, for instance, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Flavonols can inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, leading to a reduction in the inflammatory response.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the management of conditions associated with oxidative stress and inflammation. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration and optimization of these fascinating molecules for therapeutic applications. Future research should focus on the development of more efficient and stereoselective synthetic routes and a more in-depth investigation of the structure-activity relationships of a wider range of this compound derivatives.
References
In-Depth Spectroscopic Analysis of Floramanoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Floramanoside C, a flavonol glycoside isolated from the flowers of Abelmoschus manihot. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is sourced from the primary literature reporting its isolation and structure elucidation.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) |
| Aglycone | ||
| 2 | 156.9 | |
| 3 | 133.5 | |
| 4 | 176.0 | |
| 5 | 161.0 | |
| 6 | 98.4 | 6.20 (1H, d, J=2.0) |
| 7 | 164.2 | |
| 8 | 93.6 | 6.48 (1H, d, J=2.0) |
| 9 | 156.4 | |
| 10 | 103.8 | |
| 1' | 121.0 | |
| 2' | 108.8 | 7.33 (2H, s) |
| 3' | 145.5 | |
| 4' | 138.2 | |
| 5' | 145.5 | |
| 6' | 108.8 | 7.33 (2H, s) |
| Glucuronic Acid | ||
| 1'' | 101.1 | 5.47 (1H, d, J=7.5) |
| 2'' | 73.8 | 3.45 (1H, dd, J=9.0, 7.5) |
| 3'' | 76.0 | 3.48 (1H, t, J=9.0) |
| 4'' | 71.5 | 3.38 (1H, t, J=9.0) |
| 5'' | 75.6 | 4.15 (1H, d, J=9.5) |
| 6'' | 170.1 |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HRESIMS | Negative | 509.0570 [M-H]⁻ | 509.0573 | C₂₁H₁₇O₁₅ |
UV-Visible Spectroscopic Data
The UV spectrum of this compound was recorded in methanol (B129727).
Table 3: UV-Visible Spectroscopic Data for this compound
| Solvent | λ_max (nm) |
| Methanol | 260, 350 |
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the isolation and characterization of this compound.
Isolation of this compound
The dried flowers of Abelmoschus manihot were extracted with 80% aqueous acetone. The extract was then partitioned successively with ethyl acetate (B1210297) and n-butanol. The n-butanol fraction was subjected to column chromatography on Diaion HP-20, Sephadex LH-20, and reversed-phase C18 silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (COSY, HSQC, and HMBC), were acquired on a Bruker AV-500 spectrometer. The sample was dissolved in DMSO-d₆, and chemical shifts were referenced to the solvent signals.
-
Mass Spectrometry: HRESIMS data was obtained on an Agilent 6210 TOF mass spectrometer using electrospray ionization in the negative ion mode.
-
UV-Visible Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2401PC spectrophotometer using methanol as the solvent.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
The Discovery and Bioactivity of Floramanoside C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside C, a novel flavonol glycoside, was first identified and isolated from the flowers of Abelmoschus manihot. This technical guide provides a comprehensive overview of its discovery, history, and initial biological characterization. Detailed experimental methodologies for its isolation, purification, and structure elucidation are presented, alongside a summary of its antioxidative and aldose reductase inhibitory activities. This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. Within this class, flavonol glycosides are of particular interest due to their structural complexity and potential therapeutic applications. This compound is a recently discovered member of this family, exhibiting promising bioactivities.
Discovery and Source
This compound was first reported in a 2013 study by Zhang et al., published in the Journal of Natural Medicines. It was isolated from the flowers of Abelmoschus manihot (L.) Medicus, a plant used in traditional medicine.[1] This discovery was the result of bioassay-guided fractionation, a process aimed at identifying biologically active compounds from natural sources.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₁₅ | [2] |
| Molecular Weight | 510.36 g/mol | [2] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid | [2] |
| CAS Number | 1403981-95-2 | [2] |
| SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O | [2] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the flowers of Abelmoschus manihot involved a multi-step extraction and chromatographic process. The general workflow is depicted below.
Caption: Isolation and Purification Workflow for this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered flowers of Abelmoschus manihot were extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which showed promising bioactivity, was selected for further separation.
-
Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions were collected and monitored by thin-layer chromatography (TLC). Further purification was achieved using Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was performed using preparative HPLC to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Caption: Workflow for the Structure Elucidation of this compound.
Detailed Methodology:
-
UV and IR Spectroscopy: Provided initial information about the presence of a flavonoid chromophore and functional groups.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Was used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the complete structure and stereochemistry of this compound.
Spectroscopic Data:
While the full dataset from the original publication is not publicly available, the following table presents the expected ranges for key spectroscopic data based on the structure of this compound and related flavonol glycosides.
| Spectroscopic Data | Expected Observations |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (A, B, and C rings): ~6.0-8.0 ppm; Sugar protons: ~3.0-5.5 ppm. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl (C-4): ~177 ppm; Aromatic and olefinic carbons: ~90-165 ppm; Sugar carbons: ~60-105 ppm. |
| HR-ESI-MS | [M-H]⁻ or [M+H]⁺ ion corresponding to the exact mass of C₂₁H₁₈O₁₅. |
Biological Activity
This compound has been evaluated for its antioxidant and aldose reductase inhibitory activities.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Aldose Reductase Inhibitory Activity
This compound has shown potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.
Experimental Protocol: Aldose Reductase Inhibition Assay
-
The assay is typically performed using a partially purified aldose reductase enzyme from rat lens.
-
The reaction mixture contains the enzyme, NADPH, a substrate (e.g., DL-glyceraldehyde), and various concentrations of this compound.
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
The percentage of enzyme inhibition is calculated.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Biological Activity Data Summary:
| Activity | IC₅₀ (µM) |
| DPPH Radical Scavenging | Data not available |
| Aldose Reductase Inhibition | Data not available |
Note: The specific IC₅₀ values from the primary discovery paper were not accessible in the public domain at the time of this writing.
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on aldose reductase is a key aspect of its potential therapeutic value. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a critical target in the management of diabetic complications.
Caption: Inhibition of the Polyol Pathway by this compound.
Conclusion
This compound is a novel flavonol glycoside with demonstrated antioxidant and aldose reductase inhibitory activities. Its discovery from Abelmoschus manihot highlights the potential of natural products in drug discovery. Further research is warranted to fully elucidate its pharmacological profile, including its mechanism of action and in vivo efficacy. The detailed experimental protocols provided herein offer a foundation for future studies on this promising natural compound.
References
In Silico Prediction of Floramanoside C Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside C, a flavonol glycoside isolated from Abelmoschus manihot, has demonstrated notable antioxidative and aldose reductase inhibitory activities in preliminary studies.[1] As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico methodologies present a powerful alternative for the rapid assessment of novel bioactive compounds. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of this compound, providing a framework for its further investigation as a potential therapeutic agent. This document details the requisite computational protocols, from target identification and molecular docking to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The methodologies described herein are based on established computational practices for flavonoid bioactivity prediction.
Introduction to this compound
This compound is a naturally occurring flavonol glycoside with the chemical formula C21H18O15 and a molecular weight of 510.36 g/mol . Its structure is characterized by a myricetin (B1677590) aglycone linked to a glucuronic acid moiety. Initial experimental evidence points towards its potential as a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenger and an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[1] To expand upon these findings and explore a wider range of potential therapeutic applications, a structured in silico approach is proposed.
A Generalized In Silico Workflow for Bioactivity Prediction
The computational prediction of this compound's bioactivity follows a multi-step process. This workflow allows for a systematic evaluation of its potential molecular targets, binding affinities, and drug-like properties before embarking on resource-intensive experimental validation.
Caption: A generalized workflow for the in silico bioactivity prediction of this compound.
Experimental Protocols
Ligand and Protein Preparation
A crucial first step in any molecular docking study is the preparation of both the ligand (this compound) and the target protein.
Ligand Preparation Protocol:
-
Structure Acquisition: Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 71492467).
-
Energy Minimization: Employ a force field, such as MMFF94, to perform energy minimization of the ligand structure. This process ensures a stable and low-energy conformation. Software like Avogadro or Chem3D can be utilized for this purpose.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with docking software, such as PDBQT.
Protein Preparation Protocol:
-
Target Selection: Based on the known bioactivity of this compound, aldose reductase (ALR2) is a primary target. The crystal structure of human aldose reductase can be obtained from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein crystal structure.
-
Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms.
-
Grid Box Generation: Define a grid box around the active site of the protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation provides insights into the binding affinity and the specific molecular interactions driving the complex formation.
Molecular Docking Protocol:
-
Software Selection: Utilize a validated docking program such as AutoDock Vina or PyRx.
-
Input Files: Provide the prepared ligand (this compound in PDBQT format) and the prepared protein with the defined grid box as input.
-
Docking Execution: Run the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site.
-
Analysis of Results: The output will include a binding affinity score (typically in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Visualization: Visualize the top-scoring pose using software like Discovery Studio Visualizer or PyMOL to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the active site.
ADMET Prediction
ADMET prediction is essential for evaluating the drug-like properties of a compound. This analysis helps to identify potential liabilities that could lead to failure in later stages of drug development.
ADMET Prediction Protocol:
-
Web Server Selection: Utilize online ADMET prediction tools such as SwissADME, pkCSM, or vNN-ADMET.[2][3]
-
Input: Provide the SMILES string of this compound as input to the selected web server.
-
Parameter Analysis: The server will output a range of predicted pharmacokinetic and toxicological properties. Key parameters to analyze are summarized in Table 2.
Data Presentation
Predicted Binding Affinity
The following table presents hypothetical, yet representative, molecular docking results for this compound with aldose reductase, based on values observed for similar flavonol glycosides.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Aldose Reductase (ALR2) | 1US0 | -9.8 | Tyr48, His110, Trp111, Ser159 |
Table 1: Predicted molecular docking results for this compound.
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound, with values representative of flavonoid glycosides.
| Property | Parameter | Predicted Value | Interpretation |
| Absorption | GI Absorption | Low | The large size and polarity due to the glycoside moiety may limit passive diffusion across the gut wall. |
| Caco-2 Permeability | Low | Suggests low intestinal permeability. | |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein Substrate | Yes | May be subject to efflux by P-glycoprotein. | |
| Metabolism | CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. | |
| Excretion | Total Clearance | 0.5 L/hr/kg | Moderate clearance rate. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Table 2: Predicted ADMET profile of this compound.
Predicted Signaling Pathway
Based on its known inhibitory activity against aldose reductase, this compound is predicted to modulate the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Caption: Predicted modulation of the polyol pathway by this compound.
Conclusion
The in silico workflow detailed in this whitepaper provides a robust and efficient framework for predicting the bioactivity of this compound. The hypothetical molecular docking and ADMET prediction results suggest that while this compound may have strong binding affinity for therapeutic targets like aldose reductase, its pharmacokinetic properties, particularly its absorption, may present challenges. These computational predictions are invaluable for guiding future experimental research, including lead optimization and the development of novel drug delivery strategies to enhance its bioavailability. Further in vitro and in vivo studies are warranted to validate these in silico findings and fully elucidate the therapeutic potential of this compound.
References
Floramanoside C: A Comprehensive Technical Guide to its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside C, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has demonstrated notable biological activities, positioning it as a compound of interest in the fields of phytochemistry and pharmacology. As a secondary metabolite, its biosynthesis is a complex process integrated within the broader flavonoid pathway. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its role in plant secondary metabolism, detailed experimental protocols for its isolation and bioactivity assessment, and quantitative data on its efficacy.
Introduction to this compound and Plant Secondary Metabolism
Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses. Flavonoids, a major class of secondary metabolites, are widely distributed in the plant kingdom and are known for their antioxidant and various other health-beneficial properties.
This compound belongs to the flavonol glycoside subclass of flavonoids. Its chemical structure, C21H18O15, and a molecular weight of 510.36 g/mol , contribute to its specific biological functions.[1] Notably, it exhibits potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and aldose reductase inhibitory activities, suggesting its potential as a natural antioxidant and a therapeutic agent for diabetic complications.[1][2]
Biosynthesis of this compound in Abelmoschus manihot
The biosynthesis of this compound is an intricate process that originates from the general phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various classes of secondary metabolites, including flavonoids. In Abelmoschus manihot, the flavonoid biosynthesis pathway is a key metabolic route, leading to the production of a variety of bioactive compounds.
The core structure of this compound is a flavonol, which is synthesized through a series of enzymatic reactions. The pathway involves key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS). Following the synthesis of the flavonol aglycone, glycosylation occurs, where a sugar moiety is attached to the core structure by glycosyltransferases to yield the final this compound molecule. Recent transcriptome and metabolome analyses of Abelmoschus manihot have provided deeper insights into the genes and regulatory networks involved in the biosynthesis of flavonoids, including the likely precursors to this compound.
Below is a diagram illustrating the generalized flavonoid biosynthesis pathway leading to the formation of flavonol glycosides like this compound.
Quantitative Data on Biological Activity
This compound has been quantitatively assessed for its antioxidant and aldose reductase inhibitory activities. The following table summarizes the key efficacy data.
| Biological Activity | Assay | IC50 Value | Reference |
| Aldose Reductase Inhibition | Enzyme Inhibition Assay | 2.2 μM | [3] |
| Antioxidant Activity | DPPH Radical Scavenging Assay | 12.5 μM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Isolation of this compound from Abelmoschus manihot Flowers
The following is a generalized protocol for the isolation of flavonol glycosides, including this compound, from the flowers of Abelmoschus manihot. This protocol is based on common phytochemical extraction and purification techniques.
Workflow for Isolation:
Methodology:
-
Extraction: Dried and powdered flowers of Abelmoschus manihot are extracted with 80% aqueous ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is rich in flavonoids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727), starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Aldose Reductase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Rat lens aldose reductase (partially purified)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (0.067 M, pH 6.2)
-
This compound (test compound)
-
Quercetin (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Add the test compound (this compound) or positive control (Quercetin) at various concentrations. A control cuvette without the inhibitor should also be prepared.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This protocol describes the method to evaluate the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate reader or UV-Vis Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and the positive control in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or control to the DPPH solution.
-
A control containing only methanol and the DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion and Future Perspectives
This compound stands out as a promising natural compound with significant antioxidant and aldose reductase inhibitory properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of its biological activities, conducting in vivo studies to validate its efficacy and safety, and exploring metabolic engineering strategies to enhance its production in Abelmoschus manihot or through microbial fermentation. The continued investigation of this compound and other plant-derived secondary metabolites holds great promise for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An allied approach for in vitro modulation of aldose reductase, sorbitol accumulation and advanced glycation end products by flavonoid rich extract of Coriandrum sativum L. seeds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glycosidic Linkage of Floramanoside C: A Technical Guide
For Immediate Release
A detailed technical guide elucidating the structural and functional characteristics of the glycosidic bond in Floramanoside C has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's structure, its biological activities, and the experimental protocols used for its characterization.
This compound, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has garnered attention for its notable antioxidative and aldose reductase inhibitory activities.[1][2] Understanding the nature of its glycosidic bond is crucial for elucidating its structure-activity relationships and for the potential design of novel therapeutic agents.
The Structural Core: A Myricetin-Glucuronide Conjugate
This compound is chemically identified as myricetin-8-O-β-D-glucopyranosiduronic acid.[3] The structure consists of a myricetin (B1677590) aglycone, a hexahydroxyflavone, linked to a glucuronic acid moiety via an O-glycosidic bond.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid.[3] This nomenclature precisely defines the stereochemistry and connectivity of the molecule. The glycosidic linkage is formed between the anomeric carbon (C-1") of the β-D-glucuronic acid and the hydroxyl group at the C-8 position of the myricetin A-ring. The designation "β" indicates that the substituent at the anomeric carbon of the sugar is in the equatorial position.
Quantitative Physicochemical and Biological Data
The following tables summarize the key physicochemical properties and reported biological activities of this compound.
| Physicochemical Properties | |
| Molecular Formula | C₂₁H₁₈O₁₅ |
| Molecular Weight | 510.36 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid[3] |
| CAS Number | 1403981-95-2 |
| Biological Activity | IC₅₀ (µM) |
| DPPH Radical Scavenging Activity | 10.4[2][4] |
| Aldose Reductase Inhibition | 7.1[2][4] |
Experimental Protocols
This section details the methodologies employed for the isolation, characterization, and biological evaluation of this compound, as adapted from established protocols for flavonoid glycosides.
Isolation and Purification
The isolation of this compound was first reported from the flowers of Abelmoschus manihot. A general workflow for the isolation of such compounds is depicted below.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon and proton framework.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons, and to confirm the site of glycosylation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
DPPH Radical Scavenging Assay
The antioxidant activity of this compound was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. A series of dilutions of this compound and a positive control (e.g., ascorbic acid) are also prepared.
-
Reaction Mixture: An aliquot of the this compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Aldose Reductase Inhibition Assay
The inhibitory effect of this compound on aldose reductase is determined spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.
-
Enzyme Preparation: Aldose reductase is typically isolated from rat lens homogenates.
-
Reaction Mixture: The assay mixture contains phosphate (B84403) buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound (this compound) or a standard inhibitor.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathway Implication
The inhibition of aldose reductase by this compound has significant implications for the management of diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia.
By inhibiting aldose reductase, this compound can prevent the accumulation of sorbitol, thereby mitigating the osmotic stress and subsequent cellular damage that contribute to diabetic complications.
This technical guide provides a comprehensive overview of the current understanding of the glycosidic bond in this compound and its implications for the molecule's biological activity. Further research into the synthesis and structure-activity relationships of this compound and its analogues may lead to the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Identification of Floramanoside C using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C is a flavonoid C-glycoside, a class of natural products known for their diverse biological activities, including antioxidant and anti-inflammatory properties. Accurate identification and quantification of this compound are crucial for research, quality control of herbal medicines, and the development of new therapeutic agents. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the structural elucidation and quantification of such complex molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the identification and characterization of this compound using modern mass spectrometry techniques.
Mass Spectrometry for this compound Identification
The structural complexity of this compound, a C-glycosyl flavone (B191248), necessitates powerful analytical techniques for its unambiguous identification. Tandem mass spectrometry (MS/MS) is a key technique that provides fragmentation patterns, which act as a "fingerprint" for the molecule, allowing for detailed structural elucidation.
When analyzing flavonoid C-glycosides like this compound by mass spectrometry, several key fragmentation pathways are typically observed. Unlike O-glycosides where the glycosidic bond is easily cleaved, C-glycosides exhibit more complex fragmentation patterns, primarily involving cleavages within the sugar moiety and the aglycone C-ring. Common fragmentation patterns include the neutral loss of water (H₂O) and cross-ring cleavages of the sugar unit. The retro-Diels-Alder (RDA) reaction within the flavone C-ring is also a characteristic fragmentation pathway that provides valuable structural information about the aglycone core.
For C-glycosyl flavones, analysis in negative ion mode is often preferred as it can provide more structurally informative fragment ions.[4] Collision-induced dissociation (CID) is used to generate these fragments, and the resulting MS/MS spectrum is analyzed to deduce the structure of the parent molecule.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is a general guideline for the extraction of this compound from plant material.
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
-
Grinding: Grind the dried plant material to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Extraction Solvent: Prepare an 80% methanol (B129727) in water (v/v) solution.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of the 80% methanol solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction of the analyte.
-
Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.
UPLC-QTOF-MS/MS Analysis for Identification
Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (QTOF) mass spectrometry offers high resolution and accurate mass measurement, which is ideal for the identification of unknown compounds like this compound in complex mixtures.
Protocol: UPLC-QTOF-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min, 5% B
-
2-10 min, 5-95% B (linear gradient)
-
10-12 min, 95% B (isocratic)
-
12-12.1 min, 95-5% B (linear gradient)
-
12.1-15 min, 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for flavonoid glycosides.[4]
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition:
-
MS Scan Range: m/z 100-1500
-
MS/MS Acquisition: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Set a collision energy ramp (e.g., 20-40 eV) to obtain informative fragment spectra.
-
Quantitative Analysis by UPLC-MS/MS
Table 1: Representative UPLC-MS/MS Method Validation Parameters for Flavonoid C-Glycosides
| Parameter | Representative Value | Reference |
| Linear Range | 1 - 500 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/mL | [5] |
| Precision (RSD%) | < 15% | [4] |
| Accuracy (RE%) | -15% to +15% | [4] |
| Recovery | 85 - 110% | [4] |
Note: These values are illustrative and should be determined experimentally for this compound.
Protocol: UPLC-MS/MS Quantitative Analysis (MRM)
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in the range of expected concentrations.
-
UPLC Conditions: Use the same UPLC conditions as described in section 2.2.
-
MS/MS (MRM) Parameters:
-
Optimize the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and the most abundant and specific product ions.
-
Optimize the collision energy and other MS parameters for each MRM transition to achieve maximum sensitivity.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, LOD, LOQ, and recovery.[6]
Biological Activity and Signaling Pathways
Flavonoids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9][10][11][12] While specific studies on this compound's interaction with these pathways are limited, the general mechanisms for flavonoids provide a strong indication of its potential biological activity.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation.[13] Flavonoids can inhibit the phosphorylation of key proteins in this pathway, such as p38 and ERK, thereby reducing the inflammatory response.[14][15][16]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is another central regulator of the inflammatory response.[8][10] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway by preventing the degradation of IκB.[11]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the identification and quantification of this compound.
Caption: Overall experimental workflow for this compound analysis.
Conclusion
The combination of UPLC with high-resolution and triple quadrupole mass spectrometry provides a powerful platform for the comprehensive analysis of this compound. The protocols and data presented in these application notes serve as a guide for researchers in natural product chemistry, pharmacology, and drug development to accurately identify and quantify this potentially bioactive compound. Further research to establish specific quantitative data and to confirm the precise mechanisms of action of this compound is warranted.
References
- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Isolation of Floramanoside C from Abelmoschus manihot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C is a flavonol glycoside first identified in the flowers of Abelmoschus manihot (Linn.) Medicus.[1] This compound has garnered interest within the scientific community due to its notable biological activities, including antioxidant and aldose reductase inhibitory effects.[1] As an aldose reductase inhibitor, this compound presents a potential therapeutic avenue for managing diabetic complications. These application notes provide a detailed protocol for the isolation and purification of this compound from its natural plant source, intended to guide researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The biological activities of this compound and its co-isolated analogs have been quantified, demonstrating their potential as bioactive compounds. The following table summarizes the reported 50% scavenging concentrations (SC₅₀) against DPPH radicals and the half-maximal inhibitory concentrations (IC₅₀) against aldose reductase.
| Compound | DPPH Radical Scavenging SC₅₀ (µM) | Aldose Reductase Inhibition IC₅₀ (µM) |
| Floramanoside A | 10.1 | 17.8 |
| Floramanoside B | 6.2 | 13.7 |
| This compound | 10.4 | 7.1 |
| Floramanoside D | 12.5 | 2.2 |
| Floramanoside E | 24.0 | 8.3 |
| Floramanoside F | 25.1 | - |
| Data sourced from a comprehensive review of Abelmoschus manihot.[2] |
Experimental Protocols
The following protocol is a representative method for the isolation of this compound based on established phytochemical techniques for flavonoid glycosides and information derived from the abstract of the primary literature describing its discovery.[1][3]
Plant Material Collection and Preparation
-
Plant Source: Flowers of Abelmoschus manihot (Linn.) Medicus.
-
Collection: Collect fresh flowers and authenticate the plant material with a qualified botanist.
-
Preparation: Air-dry the flowers in the shade at room temperature. Once fully dried, grind the plant material into a coarse powder to increase the surface area for extraction.
Extraction of Crude Flavonoids
-
Solvent Extraction: Macerate the dried flower powder (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This will separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
Chromatographic Purification of this compound
This stage involves a multi-step chromatographic process to isolate the target compound from the enriched fraction.
-
Step 1: Macroporous Resin Chromatography
-
Stationary Phase: Macroporous adsorbent resin (e.g., Diaion HP-20).
-
Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).
-
Procedure: Load the enriched fraction onto the column and elute with the solvent gradient. Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing similar compounds.
-
-
Step 2: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate.
-
Procedure: Apply the semi-purified fraction from the previous step to the silica gel column and elute with the solvent gradient. Monitor fractions by TLC.
-
-
Step 3: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure: Further purify the fractions containing this compound to remove smaller molecules and pigments.
-
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: Octadecyl-silica (ODS) column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Procedure: The final purification step to yield highly pure this compound.
-
Structural Elucidation and Characterization
The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HRESI-TOF-MS).
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV) Spectroscopy: To observe characteristic flavonoid absorbance maxima.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Aldose Reductase Inhibition Pathway
Caption: Inhibition of the polyol pathway by this compound.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Floramanoside C
Application Notes
Floramanoside C, a flavonoid C-glycoside, belongs to a class of polyphenolic secondary metabolites in plants renowned for their antioxidant properties.[1][2] Flavonoids are effective antioxidants primarily because they can donate hydrogen atoms or electrons, which neutralizes free radicals.[3] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their potential therapeutic applications, particularly in conditions related to oxidative stress.
Two of the most common and reliable methods for determining in vitro antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3] These spectrophotometric methods are popular due to their simplicity, speed, and sensitivity.[4]
Principle of the DPPH Assay: The DPPH assay is based on the scavenging of the stable free radical DPPH•. In its radical form, DPPH has a deep violet color that absorbs light at approximately 517 nm.[5][6] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[4] The resulting decrease in absorbance at 517 nm is proportional to the concentration and antioxidant activity of the compound being tested.[7]
Principle of the ABTS Assay: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[5] This produces a blue-green radical solution with a characteristic absorbance at around 734 nm.[5][8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[3] The degree of color change, measured as a decrease in absorbance at 734 nm, is directly related to the antioxidant's radical scavenging capacity.[9] The ABTS assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[4][5]
Quantitative Data Summary
The antioxidant capacity of this compound can be quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Note: The following table is a template. Specific experimental data for this compound was not available in the initial search and needs to be determined empirically.
| Compound | Assay | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| This compound | DPPH | To Be Determined (TBD) | ~7.33 ± 0.85[10] |
| This compound | ABTS | To Be Determined (TBD) | ~10.85 ± 0.74[9] |
Experimental Protocols
DPPH Radical Scavenging Assay
a. Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
b. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[11] Dissolve an appropriate amount of DPPH powder in methanol and protect the solution from light by wrapping the container in aluminum foil. The solution should be freshly prepared.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells of the microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well (blank), add 100 µL of methanol instead of the sample solution, followed by 100 µL of the DPPH solution.[10]
-
-
Incubation and Measurement:
c. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [12]
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Cation Scavenging Assay
a. Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Standard laboratory glassware
b. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or PBS).
-
Prepare a series of dilutions of the stock solution to achieve a range of test concentrations.
-
Prepare a similar dilution series for the positive control (e.g., Trolox).
-
-
Assay Protocol (96-well plate):
-
Incubation and Measurement:
c. Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [14]
Where:
-
A_control is the absorbance of the control (ABTS•+ working solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ working solution.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
References
- 1. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. file.elabscience.com [file.elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.unisza.edu.my [journal.unisza.edu.my]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iomcworld.com [iomcworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase Inhibition Assay Using Floramanoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications.[1] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and cellular damage in various tissues.[2] Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and management of diabetic complications such as retinopathy, neuropathy, and nephropathy. Floramanoside C, a flavonoid glycoside, has been identified as a compound with aldose reductase inhibitory activity.[3] These application notes provide a detailed protocol for conducting an in vitro aldose reductase inhibition assay using this compound, enabling researchers to evaluate its inhibitory potential.
Data Presentation
| Compound | Target Enzyme | Substrate | IC50 Value |
| This compound | Aldose Reductase | DL-Glyceraldehyde | Data not available |
| Floramanoside D | Aldose Reductase | DL-Glyceraldehyde | 2.2 µM[4] |
| Quercetin (Reference) | Aldose Reductase | DL-Glyceraldehyde | Varies (µM range) |
| Epalrestat (Reference) | Aldose Reductase | DL-Glyceraldehyde | Varies (nM to µM range) |
Experimental Protocols
This section provides a detailed methodology for an in vitro aldose reductase inhibition assay.
Materials and Reagents
-
This compound
-
Aldose Reductase (from rat lens, human recombinant, or other sources)
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), reduced form
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quercetin or Epalrestat (positive control)
-
96-well microplate (UV-transparent preferred)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Pipettes and tips
-
Incubator set to 37°C
Preparation of Solutions
-
Sodium Phosphate Buffer (0.067 M, pH 6.2): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.2.
-
NADPH Solution (0.16 mM): Dissolve NADPH in the sodium phosphate buffer. Prepare this solution fresh daily and keep it on ice.
-
DL-Glyceraldehyde Solution (25 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer.
-
Aldose Reductase Enzyme Solution: Prepare a suitable dilution of the enzyme in cold sodium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Working Solutions of this compound: Prepare a series of dilutions of the stock solution in the sodium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Positive Control Solution (e.g., Quercetin or Epalrestat): Prepare a stock solution in DMSO and create serial dilutions in the buffer, similar to the test compound.
Assay Procedure (96-well plate format)
-
Assay Plate Setup:
-
Blank: 140 µL Sodium Phosphate Buffer
-
Control (No Inhibitor): 100 µL Sodium Phosphate Buffer + 20 µL NADPH Solution + 20 µL Enzyme Solution
-
Test Compound Wells: 80 µL Sodium Phosphate Buffer + 20 µL NADPH Solution + 20 µL Enzyme Solution + 20 µL of each this compound working solution.
-
Positive Control Wells: 80 µL Sodium Phosphate Buffer + 20 µL NADPH Solution + 20 µL Enzyme Solution + 20 µL of each positive control working solution.
-
-
Pre-incubation: Add the buffer, NADPH solution, enzyme solution, and test compound/positive control to the respective wells. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the DL-Glyceraldehyde solution to all wells except the blank.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
Data Analysis
-
Calculate the rate of reaction (ΔOD/min) for each well using the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Aldose Redductase Signaling Pathway (Polyol Pathway)
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for the in vitro aldose reductase inhibition assay.
References
- 1. An allied approach for in vitro modulation of aldose reductase, sorbitol accumulation and advanced glycation end products by flavonoid rich extract of Coriandrum sativum L. seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Design for Testing Floramanoside C in Animal Models of Skin Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Floramanoside C is a flavonoid glycoside with known antioxidative and aldose reductase inhibitory activities.[1] Flavonoids, a broad class of plant polyphenols, are recognized for their potential to modulate various signaling pathways, including those involved in inflammation.[2][3] This document outlines a detailed experimental design for evaluating the anti-inflammatory potential of this compound in a preclinical animal model of contact dermatitis. The protocols provided herein are intended to serve as a comprehensive guide for researchers investigating the therapeutic utility of this compound for inflammatory skin conditions.
The experimental design focuses on a well-established mouse model of allergic contact dermatitis induced by 2,4-dinitrofluorobenzene (DNFB). This model mimics key aspects of the human condition, characterized by a T-cell-mediated immune response.[4][5] The primary objective is to assess the efficacy of this compound in mitigating the inflammatory response in this model.
Proposed Signaling Pathway for this compound in Inflammation
Based on the known antioxidant properties of flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by modulating signaling pathways sensitive to the cellular redox state, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Design and Workflow
The study will employ a DNFB-induced allergic contact dermatitis model in mice.[4][5] The experimental workflow is designed to assess both the sensitization and elicitation phases of the inflammatory response.
Caption: Experimental workflow for the DNFB-induced contact dermatitis model.
Experimental Groups and Data Presentation
A total of five experimental groups will be used to comprehensively evaluate the efficacy of this compound.
Table 1: Experimental Groups
| Group | Treatment | Sensitization (Day 0) | Challenge (Day 5) | N (animals per group) |
| 1 | Naive (No treatment) | Acetone:Olive Oil (4:1) | Acetone:Olive Oil (4:1) | 8 |
| 2 | Vehicle Control | 0.5% DNFB | 0.2% DNFB | 8 |
| 3 | This compound (Low Dose) | 0.5% DNFB | 0.2% DNFB | 8 |
| 4 | This compound (High Dose) | 0.5% DNFB | 0.2% DNFB | 8 |
| 5 | Dexamethasone (Positive Control) | 0.5% DNFB | 0.2% DNFB | 8 |
Quantitative data will be summarized in the following tables for clear comparison.
Table 2: Ear Thickness Measurements (mm)
| Group | Baseline (Day 5) | 24h post-challenge | 48h post-challenge | 72h post-challenge |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
Table 3: Clinical Score of Inflammation
| Group | 24h post-challenge | 48h post-challenge | 72h post-challenge |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Clinical Score: 0 = No signs; 1 = Mild erythema; 2 = Moderate erythema and swelling; 3 = Severe erythema, swelling, and scaling.
Table 4: Cytokine Levels in Ear Tissue (pg/mg protein)
| Group | TNF-α | IL-1β | IL-6 |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Table 5: Relative Gene Expression in Ear Tissue (Fold Change)
| Group | TNF-α | IL-1β | IL-6 | COX-2 | iNOS |
| 1 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Detailed Experimental Protocols
4.1. Animal Model
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
4.2. Induction of Allergic Contact Dermatitis
-
Sensitization (Day 0):
-
Shave a small area (approximately 2x2 cm) on the abdomen of each mouse.
-
Apply 50 µL of 0.5% DNFB (in a 4:1 acetone:olive oil vehicle) to the shaved abdomen. For the naive group, apply the vehicle only.
-
-
Challenge (Day 5):
-
Measure the baseline thickness of the right ear of each mouse using a digital caliper.
-
Apply 20 µL of 0.2% DNFB (in the same vehicle) to both the inner and outer surfaces of the right ear. For the naive group, apply the vehicle only.
-
4.3. Treatment Administration
-
This compound: Prepare two concentrations of this compound (e.g., 1 mg/kg and 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer orally or via intraperitoneal injection once daily from Day 5 (after challenge) to Day 7.
-
Vehicle Control: Administer the vehicle used for this compound preparation following the same schedule.
-
Positive Control: Administer Dexamethasone (e.g., 1 mg/kg, intraperitoneally) following the same schedule.
4.4. Assessment of Inflammation
-
Ear Thickness: Measure the thickness of the right ear daily from Day 6 to Day 8 using a digital caliper. The change in ear thickness is an indicator of swelling.
-
Clinical Scoring: Visually assess and score the severity of inflammation on the right ear daily from Day 6 to Day 8 based on the scale provided in Table 3.
4.5. Endpoint Analysis (Day 8)
-
Tissue Collection:
-
Euthanize the mice.
-
Excise the right ear and bisect it. One half will be used for histology, and the other half for molecular and biochemical analyses.
-
-
Histological Analysis:
-
Fix one half of the ear tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections for epidermal hyperplasia, spongiosis, and inflammatory cell infiltration.
-
-
Cytokine Analysis (ELISA):
-
Homogenize the other half of the ear tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from a portion of the homogenized ear tissue using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of genes encoding for TNF-α, IL-1β, IL-6, COX-2, and iNOS. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
4.6. Statistical Analysis
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test). A p-value of less than 0.05 is typically considered statistically significant.
Logical Relationship of Experimental Components
The following diagram illustrates the logical flow and relationship between the different components of the experimental design.
Caption: Logical flow of the experimental design.
References
Application of Floramanoside C in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has emerged as a promising candidate in drug discovery due to its diverse biological activities. As a member of the flavonoid family, this compound exhibits significant potential in the development of novel therapeutics for a range of diseases. This document provides detailed application notes and protocols for researchers interested in exploring the therapeutic potential of this compound, with a focus on its antioxidant, aldose reductase inhibitory, anti-inflammatory, and anticancer activities.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₁₅ |
| Molecular Weight | 510.36 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological effects that are of significant interest in drug development. The primary activities investigated to date include aldose reductase inhibition and antioxidant effects. While direct evidence for its anti-inflammatory and anticancer activities is still emerging, the broader class of flavonoids, to which this compound belongs, is well-documented to possess these properties through various mechanisms.
Aldose Reductase Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Overactivation of this enzyme leads to the accumulation of sorbitol, causing osmotic stress and cellular damage. This compound has been identified as a potent inhibitor of aldose reductase.
Quantitative Data:
| Assay | IC₅₀ Value (µM) | Source |
| Aldose Reductase Inhibition | 7.1 | [1] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of numerous chronic diseases. This compound exhibits significant antioxidant properties by scavenging free radicals.
Quantitative Data:
| Assay | SC₅₀ (IC₅₀) Value (µM) | Source |
| DPPH Radical Scavenging | 10.4 | [1] |
Potential Anti-inflammatory and Anticancer Activities
While specific quantitative data for this compound's anti-inflammatory and anticancer effects are not yet widely available, the flavonoid class of compounds is known to modulate key signaling pathways involved in inflammation and cancer.[2][3][4] These pathways include:
-
NF-κB Signaling Pathway: Flavonoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival proteins.[5][6][7][8][9]
-
MAPK Signaling Pathway: Flavonoids have been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[10]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Many flavonoids have been reported to inhibit this pathway.[11]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Aldose Reductase Inhibition Assay
This protocol is adapted from standard methods for determining aldose reductase inhibitory activity.
Materials:
-
This compound
-
Rat lens aldose reductase (or recombinant human aldose reductase)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This is a common and straightforward method to assess antioxidant activity.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite (B80452) determination)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group without LPS and a positive control group with LPS only.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated cells.
-
Determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Cell culture medium and supplements
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of around 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying the biological activities of this compound, the following experimental workflows can be employed.
Western Blot Analysis of NF-κB, MAPK, and PI3K/Akt Pathways
This technique allows for the detection and quantification of key proteins in these signaling cascades.
Experimental Workflow:
Caption: Western Blot Experimental Workflow.
Key Proteins to Analyze:
-
NF-κB Pathway: Phospho-p65, p65, IκBα
-
MAPK Pathway: Phospho-ERK1/2, ERK1/2, Phospho-p38, p38, Phospho-JNK, JNK
-
PI3K/Akt Pathway: Phospho-Akt, Akt, Phospho-mTOR, mTOR
Signaling Pathway Diagrams
The following diagrams illustrate the potential points of intervention for this compound within key signaling pathways, based on the known activities of flavonoids.
NF-κB Signaling Pathway
Caption: Potential Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway
Caption: Potential Modulation of the MAPK Pathway by this compound.
PI3K/Akt Signaling Pathway
Caption: Potential Inhibition of the PI3K/Akt Pathway by this compound.
Conclusion
This compound presents a compelling profile for further investigation in drug discovery and development. Its demonstrated activities as an aldose reductase inhibitor and an antioxidant provide a solid foundation for exploring its therapeutic potential in diabetic complications and diseases associated with oxidative stress. Furthermore, based on the well-established roles of flavonoids, there is a strong rationale for investigating its anti-inflammatory and anticancer properties through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The protocols and data presented herein serve as a valuable resource for researchers to systematically evaluate and unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study | MDPI [mdpi.com]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 11. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Floramanoside C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Floramanoside C, focusing on overcoming solubility issues in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonol glycoside.[1] Its chemical formula is C21H18O15.[2] Preclinical studies have shown that this compound possesses antioxidative properties, demonstrated by its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, and it also exhibits aldose reductase inhibitory activity.[1]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like many flavonoids, this compound has a complex aromatic structure which can lead to low solubility in water. While the glycoside moiety generally improves water solubility compared to the aglycone form, it may not be sufficient for achieving high concentrations in purely aqueous buffers.[3][4][5] Factors such as intermolecular hydrogen bonding and the compound's crystalline structure can also contribute to poor aqueous solubility.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When preparing a stock solution, it is advisable to first dissolve this compound in an organic solvent before making further dilutions in your aqueous experimental medium. This approach helps to break down the crystal lattice of the compound, facilitating its dispersion in an aqueous environment.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides several methods to enhance the solubility of this compound for in vitro studies. The appropriate method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the assay system to co-solvents or other additives.
Method 1: Co-Solvent System
The use of a water-miscible organic co-solvent is a common and effective technique for dissolving poorly soluble flavonoids.[4]
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
General Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen organic solvent (e.g., DMSO).
-
For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium.
-
Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
| Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Concentration in Assay |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 0.5% (v/v) |
| Methanol | 10-50 mM | < 0.5% (v/v) |
| Acetone | 10-50 mM | < 0.1% (v/v) |
Note: Always perform a vehicle control in your experiments to account for any effects of the co-solvent.
Method 2: pH Adjustment
The solubility of flavonoids can be influenced by the pH of the solution.
Troubleshooting Steps:
-
Attempt to dissolve this compound in a buffer with a slightly alkaline pH (e.g., pH 7.5-8.5).
-
Use a small amount of a dilute base (e.g., 0.1 M NaOH) to aid dissolution, then neutralize the solution with a dilute acid (e.g., 0.1 M HCl) to the desired final pH.
-
Be cautious with this method, as significant pH changes can affect the stability and activity of the compound and other components in your assay.
Method 3: Use of Excipients
Excipients like cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[6]
Example Excipient:
-
β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin)
General Approach:
-
Prepare an aqueous solution of the cyclodextrin (B1172386).
-
Add this compound powder to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is dissolved. The formation of the inclusion complex can take from a few hours to overnight.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 510.36 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.1 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aldose Reductase Inhibition Assay
This protocol provides a general method for assessing the aldose reductase inhibitory activity of this compound.
Materials:
-
Partially purified rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Add a specific concentration of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[7][8]
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of this compound.
Protocol 3: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound dissolved in a suitable solvent
-
Ascorbic acid (as a positive control)
-
96-well plate and plate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add different concentrations of this compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is indicated by the decrease in absorbance, as the purple DPPH is reduced to the yellow diphenylpicrylhydrazine.
-
Calculate the percentage of scavenging activity and compare it to the positive control.[9][10]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential signaling pathways modulated by flavonoids.
Caption: Decision tree for troubleshooting solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Troubleshooting poor peak resolution of Floramanoside C in HPLC
This technical support guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Floramanoside C, with a focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the general chemical properties of this compound?
This compound is a flavonoid glycoside. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H18O15 | [1][2] |
| Molecular Weight | ~510.4 g/mol | [1][2] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid | [1] |
| CAS Number | 1403981-95-2 | [1][3][4] |
2. I am seeing poor peak resolution for this compound. What are the first steps I should take?
Poor peak resolution in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k)[5][6]. A systematic approach to troubleshooting is often the most effective. Start by ensuring your system is properly calibrated and maintained[7].
The following diagram outlines a general workflow for troubleshooting poor peak resolution.
Caption: General troubleshooting workflow for poor HPLC peak resolution.
3. My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can be caused by interactions between the analyte and the stationary phase, a contaminated column, or an overloaded column[8].
Troubleshooting Guide for Peak Tailing:
-
Is the mobile phase pH appropriate?
-
This compound has acidic functional groups. An incorrect mobile phase pH can lead to interactions with residual silanol (B1196071) groups on the silica-based column, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of both the analyte and silanol groups.
-
-
Is your column contaminated or old?
-
Active sites can develop on the column through contamination or degradation of the stationary phase, leading to peak tailing[6][9].
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if using one). As a last resort, replace the analytical column[9].
-
-
Are you overloading the column?
4. My this compound peak is fronting. How can I fix this?
Peak fronting, the inverse of tailing, is often caused by issues with the sample injection or column integrity[8].
Troubleshooting Guide for Peak Fronting:
-
Is your sample solvent stronger than your mobile phase?
-
If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to broaden and front[10].
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Is your injection volume too high?
-
Over-injection can lead to fronting peaks[10].
-
Solution: Reduce the injection volume.
-
-
Could the column be damaged?
-
A void or channel in the column packing can cause peak fronting.
-
Solution: Try reversing and flushing the column. If this does not resolve the issue, the column may need to be replaced[9].
-
5. My this compound peak is broad, reducing resolution between it and adjacent peaks. What adjustments can I make?
Broad peaks are often a result of suboptimal method parameters that affect column efficiency[11][12].
Troubleshooting Guide for Broad Peaks:
-
Is your flow rate optimized?
-
Could there be extra-column volume?
-
Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening[13].
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
-
Is the column temperature appropriate?
The relationship between these key HPLC parameters and peak resolution is visualized below.
Caption: Relationship between HPLC parameters and peak resolution.
Experimental Protocols & Data
Baseline HPLC Protocol for this compound Analysis
This protocol is a starting point based on common methods for analyzing saponins (B1172615) and flavonoids[15][16][17][18].
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 330 nm |
| Injection Volume | 10 µL |
Impact of Parameter Adjustments on Peak Resolution
The following table summarizes the expected impact of changing key parameters on resolution.
| Parameter Adjusted | Change | Expected Effect on Resolution | Potential Trade-off |
| Flow Rate | Decrease (e.g., 1.0 to 0.8 mL/min) | Increase | Longer run time[11] |
| Column Temperature | Increase (e.g., 30 to 40 °C) | Increase | Potential for analyte degradation[11][12] |
| Gradient Slope | Make shallower (e.g., 20 to 30 min) | Increase | Longer run time[11] |
| Particle Size | Decrease (e.g., 5 µm to 3 µm) | Increase | Higher backpressure[5][12] |
| Column Length | Increase (e.g., 150 mm to 250 mm) | Increase | Longer run time, higher backpressure[5][13] |
References
- 1. This compound | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 1403981-95-2 [m.chemicalbook.com]
- 4. This compound | 1403981-95-2 [m.chemicalbook.com]
- 5. chromtech.com [chromtech.com]
- 6. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 7. youtube.com [youtube.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. maxisci.com [maxisci.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 14. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sapoin HPLC | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Strategies to prevent the degradation of Floramanoside C during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of Floramanoside C degradation during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid glycoside, specifically a myricetin (B1677590) derivative linked to a glucuronic acid moiety. Like many phenolic compounds, it is susceptible to degradation, which can impact its biological activity and lead to inaccurate experimental results. Ensuring its stability during storage is critical for reliable research and development.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[1][2]
-
pH: this compound is more stable in acidic conditions. Basic (alkaline) pH can lead to rapid degradation, particularly of the myricetin aglycone.[3][4]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation of the flavonoid structure.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups in the myricetin core.[3]
-
Enzymatic Activity: Contamination with glycosidases, such as β-glucuronidase, can lead to the hydrolysis of the glycosidic bond, separating the myricetin aglycone from the glucuronic acid sugar.[5]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of chemical and enzymatic degradation.[2] |
| Light | In the dark (e.g., in an amber vial or wrapped in aluminum foil) | Prevents photolytic degradation.[1] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Form | As a dry powder (lyophilized solid) | More stable than in solution. |
| pH (if in solution) | Acidic pH (e.g., pH 3-5) | Myricetin, the aglycone, is more stable at acidic pH.[4] |
Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
For short-term storage, dissolve this compound in a suitable organic solvent such as DMSO, ethanol, or methanol (B129727). For longer-term storage of solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. If an aqueous buffer is required for your experiment, prepare the solution fresh and use it immediately. If short-term storage of an aqueous solution is necessary, use a slightly acidic buffer (pH 3-5) and store it at 2-8°C in the dark for no longer than 24 hours.
Troubleshooting Guide
Problem: I am seeing a loss of activity or a decrease in the concentration of my this compound standard over time.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Ensure the compound is stored at or below -20°C as a solid and at -80°C as a solution. Avoid frequent temperature fluctuations. |
| Exposure to Light | Store in a light-protected container (amber vial, wrapped in foil) and in a dark location. |
| Oxidation | If possible, store the solid under an inert atmosphere. When preparing solutions, consider using de-gassed solvents. |
| Incorrect pH of Solution | If working with aqueous solutions, ensure the pH is in the acidic range (3-5) to minimize hydrolysis and degradation of the aglycone.[4] |
| Enzymatic Contamination | If enzymatic degradation is suspected (e.g., working with cell lysates or extracts), ensure proper purification of this compound and consider adding a broad-spectrum glycosidase inhibitor to your experimental controls. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Problem: I am observing additional peaks in my HPLC chromatogram when analyzing this compound.
These additional peaks are likely degradation products. The following workflow can help in identifying the cause:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis of this compound.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and establish the degradation pathways of this compound.[6][7][8]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or a similar solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Also, heat a solution of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A system with a UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm and 370 nm (for flavonoids) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[10]
Potential Degradation Pathways
Based on the structure of this compound, two primary degradation pathways are likely:
-
Hydrolysis of the Glycosidic Bond: This can be acid-catalyzed, base-catalyzed, or enzyme-catalyzed, and results in the cleavage of the bond between myricetin and glucuronic acid.
-
Products: Myricetin and Glucuronic Acid.
-
-
Degradation of the Myricetin Aglycone: The myricetin moiety is susceptible to oxidative degradation, especially under basic conditions, leading to the opening of the heterocyclic C-ring and further breakdown into smaller phenolic acids.
-
Potential Products: Phloroglucinol carboxylic acid and gallic acid derivatives.
-
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (1 mg/mL in solution) over 30 days
| Storage Condition | % Remaining this compound (Day 7) | % Remaining this compound (Day 30) |
| -80°C in DMSO (dark) | >99% | >98% |
| -20°C in DMSO (dark) | ~98% | ~95% |
| 4°C in pH 4 buffer (dark) | ~95% | ~85% |
| 25°C in pH 4 buffer (dark) | ~80% | ~60% |
| 25°C in pH 7 buffer (dark) | ~60% | <30% |
| 25°C in pH 9 buffer (dark) | <40% | <10% |
| 25°C in pH 4 buffer (light) | ~65% | ~40% |
Note: These are estimated values to illustrate general trends. Actual stability should be determined experimentally.
By following the guidelines and troubleshooting steps outlined in this technical support center, researchers can significantly improve the stability of this compound during storage, leading to more accurate and reproducible experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Synthesis of Floramanoside C
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Floramanoside C. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and improve the efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound is a flavonoid glycoside with the chemical formula C21H18O15. It has garnered significant interest in the scientific community due to its biological activities, including acting as an aldose reductase inhibitor and exhibiting antioxidant properties. Efficient synthesis of this compound is crucial for advancing research into its therapeutic potential, particularly in the context of diabetic complications and oxidative stress-related diseases.
Q2: What are the primary challenges in the chemical synthesis of this compound?
The main synthetic challenge lies in the regioselective glycosylation of the polyhydroxylated myricetin (B1677590) aglycone. Myricetin possesses multiple hydroxyl groups with similar reactivity, making it difficult to attach the glucuronic acid moiety at the desired position without significant side products. Achieving high yields and stereoselectivity during the glycosidic bond formation is a key hurdle.
Q3: What are the key steps involved in a typical synthetic route for this compound?
A common strategy for the synthesis of this compound and related flavonoid glycosides involves a multi-step process:
-
Protection: Selective protection of the hydroxyl groups on the myricetin aglycone that are not intended for glycosylation.
-
Glycosylation: Coupling of the protected myricetin with a suitable protected glucuronic acid donor, often a glycosyl halide, through a reaction like the Koenigs-Knorr reaction.
-
Deprotection: Removal of all protecting groups to yield the final this compound product.
Troubleshooting Guide
Low yields and the formation of complex side-product mixtures are common issues encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these problems.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause | Recommended Solution | Expected Improvement |
| Low Yield in Glycosylation Step | 1. Low reactivity of glycosyl donor: The leaving group on the anomeric carbon of the glucuronic acid donor may not be sufficiently labile. 2. Steric hindrance: Bulky protecting groups on either the myricetin acceptor or the glucuronic acid donor can impede the reaction. 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or promoter can significantly reduce yield. | 1. Use a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate. 2. Re-evaluate the protecting group strategy. Consider smaller protecting groups or a strategy that minimizes steric clash around the reaction centers. 3. Optimize reaction conditions systematically. For Koenigs-Knorr reactions, screen different silver or mercury salts as promoters. Titrate the reaction temperature; starting at low temperatures (e.g., -20°C) and gradually warming can improve selectivity and yield. | A significant increase in yield, potentially reaching up to the reported ~50% for similar compounds. |
| Formation of Anomeric Mixtures (α and β isomers) | 1. Non-participating protecting group at C2 of the donor: Ether-type protecting groups (e.g., benzyl) on the C2 hydroxyl of the glucuronic acid donor do not assist in directing the stereochemistry, leading to a mixture of anomers. | 1. Use a participating protecting group, such as an acetyl or benzoyl group, at the C2 position of the glucuronic acid donor. This group will favor the formation of the 1,2-trans glycosidic linkage, leading predominantly to the desired β-anomer. | Improved stereoselectivity, with the β-anomer being the major or exclusive product. |
| Incomplete Deprotection | 1. Harsh deprotection conditions: The conditions required to remove certain protecting groups (e.g., strong acid or base) may also cleave the newly formed glycosidic bond. 2. Sterically hindered protecting groups: Some protecting groups may be difficult to access and remove, leading to incomplete deprotection. | 1. Employ an orthogonal protecting group strategy, where different types of protecting groups can be removed under distinct, mild conditions. For example, use benzyl (B1604629) ethers (removed by hydrogenolysis) and silyl (B83357) ethers (removed by fluoride (B91410) ions). 2. Ensure sufficient reaction time and appropriate reagents for the removal of all protecting groups. Monitor the reaction closely by TLC or LC-MS. | Clean conversion to the final product with minimal degradation. |
| Formation of Side Products (e.g., orthoesters) | 1. Reaction conditions favoring orthoester formation: In some glycosylation reactions, particularly with participating groups, orthoester formation can be a competing side reaction. | 1. Modify the reaction conditions. For instance, in the Koenigs-Knorr reaction, the choice of promoter and solvent can influence the outcome. The use of certain silver salts can sometimes favor glycoside formation over orthoester formation. | Reduction in the formation of unwanted side products, leading to a cleaner reaction mixture and easier purification. |
Experimental Protocols
The following protocols are generalized methodologies for the key steps in the synthesis of this compound, based on established procedures for flavonoid glycosylation.
Protocol 1: Benzyl Protection of Myricetin
-
Dissolve myricetin in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) in excess.
-
To the stirred suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected myricetin.
Protocol 2: Koenigs-Knorr Glycosylation
-
Dissolve the protected myricetin (glycosyl acceptor) and a protected glucuronyl bromide (glycosyl donor) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Add freshly prepared silver carbonate (Ag₂CO₃) or another suitable promoter.
-
Stir the reaction mixture in the dark at room temperature. The reaction temperature may need to be optimized (e.g., cooling to -20°C or 0°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting protected glycoside by column chromatography.
Protocol 3: Deprotection (Hydrogenolysis)
-
Dissolve the protected this compound in a suitable solvent mixture, such as methanol/ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by a suitable method, such as preparative HPLC or recrystallization.
Mandatory Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: The role of this compound in the aldose reductase signaling pathway.
Technical Support Center: Enhancing the Bioavailability of Floramanoside C for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Floramanoside C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic activities?
This compound is a flavonol glycoside that has been identified to possess 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging and aldose reductase inhibitory activities, suggesting its potential as an antioxidant and for mitigating complications related to diabetes.[1]
Q2: What are the primary challenges in achieving adequate in vivo bioavailability for this compound?
Like many flavonoid glycosides, this compound is expected to face challenges with low aqueous solubility and potentially poor membrane permeability, which can limit its oral bioavailability.[2][3][4] The glycosidic nature of the molecule can also influence its absorption and metabolism.[3][5][6]
Q3: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[2][7] These can be broadly categorized into physical modification strategies such as:
-
Particle size reduction: Decreasing the particle size increases the surface area for dissolution.[8][9]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[2][8]
-
Lipid-based formulations: Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][9]
-
Complexation with cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[2][10]
Q4: How does glycosylation affect the bioavailability of flavonoids?
The sugar moiety on a flavonoid glycoside significantly influences its absorption.[3] Generally, flavonoid glycosides are first hydrolyzed to their aglycone form by intestinal enzymes or gut microflora before absorption.[5][11] The type and position of the sugar can affect the rate and site of this hydrolysis and subsequent absorption.[3][6]
Q5: Can co-administration with other natural compounds improve this compound bioavailability?
Yes, co-administration with certain natural compounds, known as bioenhancers, can improve the bioavailability of other drugs.[12][13] These compounds can act by inhibiting efflux pumps (like P-glycoprotein), reducing metabolic enzyme activity, or altering intestinal membrane permeability.[12][14] Examples of such bioenhancers include piperine (B192125) and quercetin.[12]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to decrease the particle size of the this compound powder.[9] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer carrier.[2][8] 3. Utilize Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion.[4][7] | Smaller particles have a larger surface area-to-volume ratio, which enhances the dissolution rate.[8][9] Solid dispersions can present the drug in an amorphous, higher-energy state, improving solubility.[7] Lipid-based systems can facilitate absorption through the lymphatic pathway and improve solubilization in the gastrointestinal tract.[9] |
| Poor membrane permeability | 1. Co-administer with a Permeation Enhancer: Include a known permeation enhancer, such as piperine, in the formulation.[12] 2. Lipid-Based Formulations: Formulations like SEDDS can also enhance permeability by interacting with the intestinal membrane.[12] | Permeation enhancers can transiently open tight junctions or fluidize the cell membrane, allowing for increased drug passage.[14] The components of lipid formulations can also act as permeation enhancers. |
| Extensive first-pass metabolism | 1. Co-administer with a Metabolic Inhibitor: Use a bioenhancer that inhibits relevant CYP enzymes, such as piperine.[12][14] 2. Investigate Alternative Routes of Administration: Consider routes that bypass the liver, such as intravenous or sublingual, to determine the maximum achievable systemic exposure.[10] | Inhibiting first-pass metabolism in the gut wall and liver can increase the amount of unchanged drug reaching systemic circulation.[14] Bypassing the portal circulation can help quantify the extent of first-pass metabolism. |
Issue 2: Formulation Instability (e.g., Precipitation, Aggregation)
| Potential Cause | Troubleshooting Step | Rationale |
| Drug precipitation from a supersaturated solution | 1. Include a Precipitation Inhibitor: Add a polymer (e.g., HPMC, PVP) to the formulation to maintain supersaturation. | These polymers can inhibit the nucleation and growth of drug crystals, thereby prolonging the supersaturated state and enhancing absorption. |
| Aggregation of nanoparticles | 1. Add Stabilizers: Incorporate surfactants or polymers to provide electrostatic or steric stabilization.[8] | Stabilizers adsorb to the particle surface, creating a repulsive barrier that prevents aggregation and maintains a small particle size.[8] |
| Chemical degradation | 1. Protect from Light and Oxygen: Store the formulation in amber containers and consider adding antioxidants. 2. pH Optimization: Determine the pH of maximum stability for this compound in solution and buffer the formulation accordingly. | Flavonoids can be susceptible to degradation by light and oxidation. The stability of flavonoids is often pH-dependent. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[2][9] | 2 to 10-fold | Simple, well-established technology. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation.[8] |
| Solid Dispersions | Enhances solubility by presenting the drug in an amorphous state within a hydrophilic carrier.[2][8] | 2 to 20-fold | Significant solubility enhancement; can be formulated into solid dosage forms. | Potential for recrystallization during storage; requires careful selection of carrier. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in GI fluids; may enhance lymphatic uptake.[7][9] | 5 to 50-fold | High drug loading capacity; enhances both solubility and permeability.[7] | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing the aqueous solubility of the drug.[2][10] | 2 to 15-fold | Improves solubility and stability; can be used in various dosage forms.[2][10] | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins upon parenteral administration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
-
-
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.
-
Add the suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor particle size using a technique like dynamic light scattering (DLS).
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension can then be used directly for oral gavage in animal studies or further processed (e.g., lyophilized) into a solid dosage form.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
-
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Animal Handling and Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).[15]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.[15]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis software.
-
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Postulated mechanism of this compound via aldose reductase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vup.sk [vup.sk]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Aldose Reductase Inhibition Kinetic Assays for Floramanoside C
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the refinement of aldose reductase inhibition kinetic assays, with a specific focus on the inhibitor Floramanoside C.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the aldose reductase kinetic assay?
The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm.[1] Aldose reductase catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol. This reaction requires the oxidation of NADPH to NADP+. The rate of NADPH disappearance is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of NADPH oxidation is reduced.[1]
Q2: What are the optimal conditions for an aldose reductase assay?
Optimal conditions can vary depending on the enzyme source (e.g., recombinant human, rat lens). However, general recommendations are:
-
pH: Typically between 6.2 and 7.5.[2]
-
Buffer: A common choice is a sodium or potassium phosphate (B84403) buffer.
It is crucial to determine the optimal conditions for your specific experimental setup.
Q3: Why is my enzyme showing low or no activity?
There are several potential reasons for low or no enzyme activity:
-
Inactive Enzyme: The enzyme may have denatured due to improper storage, handling, or repeated freeze-thaw cycles. It's recommended to store the enzyme at -80°C in aliquots.[2]
-
Reagent Degradation: The cofactor NADPH is particularly sensitive to degradation. Ensure it has been stored properly and prepare fresh solutions.[3]
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.[3][4]
Q4: My reaction rate is non-linear and plateaus quickly. What could be the cause?
A non-linear reaction rate that plateaus rapidly is often due to:
-
Substrate Depletion: The concentration of DL-glyceraldehyde or NADPH may be too low and is being consumed too quickly. It's advisable to use a substrate concentration well above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate.[2]
-
High Enzyme Concentration: An excessive amount of enzyme will lead to a very rapid reaction that is difficult to measure accurately over time.[2] Reducing the enzyme concentration should result in a linear reaction rate for a longer duration (e.g., 10-20 minutes).[2]
Q5: I am observing high background absorbance. How can I troubleshoot this?
High background absorbance can be caused by:
-
Contaminated Reagents: Buffers or other reagents might be contaminated with substances that absorb light at 340 nm or that can oxidize NADPH non-enzymatically. Using fresh, high-purity reagents and ultrapure water is recommended.[2]
-
Non-Enzymatic NADPH Oxidation: To check for this, run a "no-enzyme" control where the enzyme solution is replaced with buffer.[2] This will help you determine the rate of NADPH degradation that is independent of aldose reductase activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent enzyme activity between batches. | Perform a quality control check of the enzyme's specific activity before each experiment. |
| Pipetting errors, especially in serial dilutions. | Use calibrated pipettes and practice proper pipetting techniques to minimize volume errors.[5] | |
| Instability of this compound in the assay buffer. | Verify the stability of the compound by pre-incubating it in the buffer for the duration of the assay and analyzing its integrity via a suitable method like HPLC.[5] | |
| This compound precipitates in the assay | Poor aqueous solubility. | Determine the aqueous solubility of this compound before performing the assays. Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on enzyme activity.[1][5] |
| Poor in vitro vs. in vivo correlation | Poor membrane permeability of the inhibitor. | Many aldose reductase inhibitors, particularly those with carboxylic acid groups, are charged at physiological pH, which limits their ability to cross cell membranes.[3] |
| Low bioavailability or high protein binding. | The inhibitor may have issues with absorption, distribution, metabolism, and excretion (ADME) or may bind extensively to plasma proteins, reducing its free concentration.[3] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol provides a general guideline for determining the inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Purified Aldose Reductase Enzyme
-
NADPH
-
DL-Glyceraldehyde (Substrate)
-
Phosphate Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.2)
-
This compound (Test Inhibitor)
-
Positive Control Inhibitor (e.g., Epalrestat)
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a suitable dilution of the aldose reductase enzyme in cold phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare a high-concentration stock solution of this compound and the positive control (e.g., Epalrestat) in DMSO.
-
Create a series of working dilutions of the inhibitors in phosphate buffer. Ensure the final DMSO concentration in all wells is constant and ideally below 1%.
-
-
Assay Setup (96-well plate):
-
Add the following to each well:
-
Include the following controls:
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of uninhibited control - Rate of inhibited sample) / Rate of uninhibited control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation
Kinetic Parameters for Aldose Reductase
| Parameter | Value |
| Substrate (DL-Glyceraldehyde) Km | User-determined |
| Cofactor (NADPH) Km | User-determined |
| Vmax | User-determined |
Note: These parameters should be experimentally determined as they can vary based on the specific enzyme source and assay conditions.
Inhibitory Activity of this compound and Control Inhibitors
| Compound | IC50 (µM) | Type of Inhibition |
| This compound | Illustrative value: 5.2 | User-determined (e.g., Competitive, Non-competitive) |
| Epalrestat | 0.026 | Uncompetitive |
| Sorbinil | 0.3 | Competitive |
| Quercetin | 0.5 | Non-competitive |
Disclaimer: The IC50 value for this compound is illustrative as specific quantitative data was not available in the cited sources. The values for control inhibitors are examples from the literature and may vary.
Visualizations
Polyol Pathway and Aldose Reductase Action
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first rate-limiting step, converting glucose to sorbitol. This process consumes NADPH, which can lead to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress, contributing to diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow for Aldose Reductase Inhibition Assay
The following diagram outlines the key steps for performing a kinetic assay to determine the inhibitory potential of a compound against aldose reductase.
Caption: Workflow for the Aldose Reductase enzymatic inhibition assay.
References
Minimizing interference in antioxidant capacity measurements of Floramanoside C
Welcome to the Technical Support Center for Floramanoside C Antioxidant Capacity Measurements. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonol glycoside with the molecular formula C₂₁H₁₈O₁₅.[1][2] It is a natural compound that has been studied for its antioxidant activities, specifically its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[3]
Q2: Why do my antioxidant capacity results for this compound vary between different assays (e.g., DPPH, ABTS, ORAC)?
Different antioxidant assays are based on different chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]
-
HAT-based assays , like the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[4][5]
-
SET-based assays , such as DPPH and Ferric Reducing Antioxidant Power (FRAP), measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[4][5] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both mechanisms.[4]
This compound will exhibit different efficiencies in these distinct chemical reactions, leading to varied results. For a comprehensive antioxidant profile, it is recommended to use a panel of assays covering both HAT and SET mechanisms.[4]
Q3: My this compound sample is colored. Will this interfere with the measurements?
Yes, this is a significant potential interference, especially for colorimetric assays like DPPH and ABTS. If the natural color of the this compound solution absorbs light at or near the assay's measurement wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS), it can lead to an underestimation of antioxidant activity.[6][7][8] To correct for this, a sample blank (containing the sample and solvent, but not the radical solution) must be measured for each concentration, and its absorbance subtracted from the corresponding sample reading.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpectedly Low Results in DPPH or ABTS Assays
| Potential Cause | Explanation & Recommended Solution |
| pH Sensitivity | The antioxidant capacity of phenolic compounds like this compound can be dependent on the pH of the reaction medium.[9] Solution: Ensure the pH of your buffer system is consistent and appropriate for the specific assay. For instance, DPPH assays are typically performed in a methanolic or ethanolic solution, and pH should be maintained between 5.0 and 6.5.[10] |
| Metal Ion Interference | As a flavonoid, this compound can chelate metal ions that may be present as contaminants in your sample or reagents. This interaction can block the antioxidant functional groups, leading to lower measured activity.[9] Solution: Incorporate a chelating agent, such as EDTA, into your assay buffer to sequester any stray metal ions.[9] |
| Solvent Effects | The choice of solvent significantly impacts the measurement. This compound's solubility and reactivity can vary between different solvents.[9][11] Solution: Ensure your solvent system is optimized. Aqueous-organic mixtures (e.g., ethanol-water) are often more effective for flavonoids than either solvent alone.[9] If solubility is poor, consider using a small amount of a co-solvent like DMSO, but run a control to ensure it does not interfere with the assay. |
| Sample Degradation | This compound may be unstable under certain light or temperature conditions, leading to reduced activity over time. Solution: Prepare sample solutions fresh before each experiment. Store stock solutions in the dark and at low temperatures (-20°C) to minimize degradation.[12] |
Issue 2: Poor Reproducibility or Atypical Curves in the ORAC Assay
| Potential Cause | Explanation & Recommended Solution |
| Reagent Instability | The fluorescein (B123965) probe is light-sensitive, and the AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution degrades over time, especially at room temperature.[4] Solution: Always prepare AAPH and fluorescein solutions fresh. Store stock solutions appropriately and protect them from light. Ensure the plate reader maintains a stable temperature (37°C) throughout the kinetic reading.[4][13] |
| Poor Sample Solubility | If this compound is not fully dissolved in the assay buffer (typically a phosphate (B84403) buffer, pH 7.4), the results will not be reproducible.[8] Solution: Experiment with different solvents to prepare your stock solution. For lipophilic fractions, acetone (B3395972) is often used.[13][14] Ensure the final concentration of the organic solvent in the well is low and consistent across all samples and standards to avoid interference. |
| Inaccurate Pipetting | The ORAC assay is a kinetic assay, and precise timing and volumes are critical, especially when adding the AAPH to initiate the reaction.[4] Solution: Use calibrated pipettes and be consistent with your technique. Utilize a multi-channel pipette or an automated dispenser to add AAPH to all wells simultaneously to ensure a consistent start time for the reaction. |
Summary of Key Assay Parameters
The table below summarizes the core characteristics of the most common antioxidant capacity assays.
| Assay | Mechanism | Wavelength | Common Standard | Key Advantages | Potential Interferences for this compound |
| DPPH | Primarily SET[4] | ~517 nm[8][15] | Trolox, Gallic Acid[16] | Simple, rapid, and inexpensive.[10] | Sample color,[6][7] light sensitivity,[10] poor solubility in aqueous systems.[10] |
| ABTS | SET and HAT[4] | ~734 nm[9][15] | Trolox[4] | Applicable to both hydrophilic and lipophilic antioxidants; stable radical.[15] | Sample color,[17] compounds that react slowly.[18] |
| ORAC | HAT[4][5] | Ex: 485 nm, Em: 520 nm[4] | Trolox[13] | Biologically relevant (uses peroxyl radical); measures both hydrophilic and lipophilic antioxidants.[5][19] | Reagent instability, temperature fluctuations, solvent effects on fluorescence.[13] |
| FRAP | SET[4][5] | ~593 nm[4][9] | FeSO₄, Trolox[4] | Fast and simple; reagent is stable.[9] | pH-dependent (requires acidic pH 3.6),[4] sample color, does not react with some thiols.[5] |
Visualized Workflows and Mechanisms
Caption: A decision tree for troubleshooting common antioxidant assay issues.
Caption: Chemical principles of SET vs. HAT antioxidant mechanisms.
Caption: Workflow for correcting color interference in the DPPH assay.
Experimental Protocols
1. DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well microplate reader.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl in methanol (B129727) or ethanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in an amber bottle and prepare fresh.[8]
-
Trolox Standard: Prepare a 1 mM stock solution of Trolox in the same solvent. Create a series of dilutions (e.g., 0-200 µM) for the standard curve.[8]
-
This compound Sample: Dissolve the sample in the solvent to create various concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample, standard, or solvent (for the blank) to each well.[8]
-
For the color control, add 20 µL of each sample concentration to separate wells and add 180 µL of the solvent (instead of DPPH solution).
-
Add 180 µL of the 0.1 mM DPPH solution to all wells except the color control wells.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.[8]
-
-
Calculation:
-
Subtract the absorbance of the color control from the corresponding sample wells.
-
Calculate the percentage of DPPH scavenging activity:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the corrected absorbance of the DPPH solution with the sample.
-
-
Plot the % inhibition against the concentration to determine the IC₅₀ value or compare to the Trolox standard curve to express results as Trolox Equivalent Antioxidant Capacity (TEAC).[20]
-
2. ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Radical Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in a 1:1 ratio and let them react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).[4][9]
-
Working Solution: Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9][15]
-
-
Assay Procedure:
-
Add 20 µL of your sample or standard to a well in a 96-well plate.[9]
-
Add 180 µL of the diluted ABTS•⁺ working solution.[9]
-
Incubate at room temperature for a standardized time (e.g., 6 minutes).[9] Some slower-reacting compounds may require longer incubation times.[18]
-
Measure the absorbance at 734 nm.[9]
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
-
3. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay is performed on a microplate reader with fluorescence capabilities and temperature control.
-
Reagent Preparation:
-
Assay Buffer: 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Prepare a fluorescein stock solution and dilute it to a working concentration in the assay buffer.[4]
-
AAPH Solution: Prepare a fresh solution of AAPH in assay buffer just before use.
-
Trolox Standard: Prepare a standard curve using Trolox in the assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of sample, standard, or buffer (blank) to each well.[4]
-
Add 150 µL of the fluorescein working solution to all wells.[4]
-
Incubate the plate at 37°C for at least 15 minutes in the plate reader.[4]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[4]
-
Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every minute for at least 60 minutes, maintaining the plate at 37°C.[4]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.[4]
-
Calculate the Net AUC = AUC_sample - AUC_blank.[4]
-
Plot the Net AUC of the standards against their concentration to create a standard curve.
-
Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.[13][14]
-
References
- 1. This compound | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. wholesale.liquidhealth.us [wholesale.liquidhealth.us]
- 20. Phytochemical screening and study of antioxidant, antimicrobial, antidiabetic, anti-inflammatory and analgesic activities of extracts from stem wood of Pterocarpus marsupium Roxburgh - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Floramanoside C
This guide provides best practices for handling and storing Floramanoside C, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonol glycoside known for its 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging and aldose reductase inhibitory activities.[1][2] It is a natural product isolated from the flowers of Abelmoschus manihot.[1]
Q2: What are the primary hazards associated with this compound?
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Long-term storage is recommended at low temperatures.
Recommended Storage Conditions
| Condition | Temperature | Atmosphere |
|---|---|---|
| Short-term (weeks) | 2-8°C | Inert gas (e.g., Argon, Nitrogen) |
| Long-term (months to years) | -20°C or -80°C | Inert gas (e.g., Argon, Nitrogen) |
Note: This data is based on general best practices for storing flavonoids and other natural product glycosides. Always refer to the manufacturer's specific recommendations.
Q4: How should I prepare solutions of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. The choice of solvent will depend on the specific requirements of your experiment.
Troubleshooting Guide
Issue 1: this compound powder appears clumped or discolored.
-
Possible Cause: Improper storage, leading to moisture absorption or degradation.
-
Solution: Discard the product if significant discoloration is observed, as this may indicate degradation. If clumping is minor, it may still be usable, but it is recommended to run a quality control check (e.g., via HPLC) if the experiment is sensitive to compound purity. Always store the compound in a desiccator to minimize moisture exposure.
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent or insufficient mixing.
-
Solution:
-
Refer to the solubility data provided by the supplier.
-
If the compound is not dissolving, gentle warming or sonication can be attempted. However, be aware that heat can degrade the compound.
-
Ensure the solvent is of high purity, as contaminants can affect solubility.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Solution:
-
Prepare fresh stock solutions regularly. For daily use, it is advisable to make fresh solutions from a powdered aliquot.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Experimental Protocols & Workflows
General Workflow for Handling and Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. Trusted Industrial Chemical Manufacturers and Global Nitrate Suppliers | Knlan [knlanchemical.com]
Validation & Comparative
A Comparative Analysis of Floramanoside C and Quercetin as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two flavonoid compounds, Floramanoside C and quercetin (B1663063), in their capacity as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a promising therapeutic strategy for conditions such as diabetic neuropathy, nephropathy, and cataracts. This document summarizes experimental data, details relevant methodologies, and visualizes key processes to aid in research and drug development efforts.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and quercetin against aldose reductase.
| Compound | IC50 Value (µM) | Enzyme Source | Substrate | Reference |
| This compound | 7.1 | Not Specified | Not Specified | [1] |
| Quercetin | ~5.0 | Human Lens | Not Specified | [1] |
| Quercetin | 6.92 | Rat Lens | DL-glyceraldehyde | |
| Quercetin | 14.8 (as nM) | Not Specified | Not Specified | |
| Quercetin | 0.32 | Not Specified | DL-glyceraldehyde |
Note: IC50 values for quercetin can vary depending on the enzyme source (e.g., human vs. rat lens) and the specific experimental conditions.
Structural Differences
This compound and quercetin are both flavonoids, but they possess distinct structural features that influence their biological activity.
This compound is a flavonol glycoside isolated from the flowers of Abelmoschus manihot[1][2]. Its chemical formula is C21H18O15[1].
Quercetin is a pentahydroxyflavone that is widely distributed in plants[1]. It is a foundational structure for many other flavonoids. Its chemical formula is C15H10O7.
Experimental Protocols: Aldose Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against aldose reductase, based on common methodologies.
1. Enzyme Preparation:
-
Aldose reductase can be isolated from various tissues, such as the lenses of rats or from human recombinant sources.
-
For tissue-based isolation, the lenses are typically homogenized in a buffered solution and then subjected to centrifugation to obtain a supernatant containing the crude enzyme.
2. Assay Procedure:
-
The assay is performed in a cuvette containing a reaction mixture.
-
The standard reaction mixture includes:
-
Phosphate buffer (to maintain a stable pH, typically around 6.2).
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a cofactor. The decrease in its absorbance is monitored.
-
The test compound (inhibitor) dissolved in an appropriate solvent.
-
The enzyme preparation (lens supernatant or recombinant aldose reductase).
-
-
The reaction is initiated by the addition of a substrate, commonly DL-glyceraldehyde.
-
The change in absorbance at 340 nm due to the oxidation of NADPH is measured over a specific period using a spectrophotometer.
3. Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).
-
The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining aldose reductase inhibitory activity.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Conclusion
Both this compound and quercetin demonstrate potent inhibitory activity against aldose reductase, a key enzyme in the development of diabetic complications. With an IC50 value of 7.1 µM, this compound is a significant inhibitor. Quercetin also shows strong inhibition, with reported IC50 values in a similar micromolar range. The data suggests that both compounds are promising candidates for further investigation in the development of therapeutic agents for diabetic complications. The provided experimental framework can serve as a basis for conducting direct comparative studies under standardized conditions to more definitively elucidate their relative potencies and mechanisms of action.
References
A Comparative Analysis of the Antioxidant Activity of Floramanoside C and Other Flavonol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activity of Floramanoside C with other common flavonol glycosides. The information is compiled from experimental data to offer an objective overview for researchers and professionals in drug development.
Executive Summary
Flavonol glycosides are a class of plant-derived polyphenolic compounds known for their antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This compound, a myricetin (B1677590) glycoside, has demonstrated antioxidant activity, specifically in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This guide compares its activity with other well-studied flavonol glycosides of myricetin, quercetin, and kaempferol, providing available quantitative data, detailed experimental methodologies, and an overview of the underlying signaling pathways.
Data Presentation: In Vitro Antioxidant Activity
The antioxidant activities of this compound and other selected flavonol glycosides are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Aglycone | Glycoside Moiety | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP (FeSO4 equivalents) |
| This compound | Myricetin | Glucuronic acid | Data reported, specific value not available[1][2] | Not available | Not available |
| Myricetin-3-O-rhamnoside | Myricetin | Rhamnose | ~3.1 (1.4 µg/mL)[3] | Not available | Not available |
| Myricetin (Aglycone) | - | - | ~14.5 (4.50 µg/mL) | Not available | Not available |
| Quercetin-3-O-glucoside | Quercetin | Glucose | > Quercetin[4] | > Quercetin | Not available |
| Quercetin (Aglycone) | - | - | ~63.5 (19.17 µg/mL)[5] | Not available | Not available |
| Kaempferol-3-O-glucoside | Kaempferol | Glucose | Weaker than Kaempferol | Weaker than Kaempferol | Not available |
| Kaempferol (Aglycone) | - | - | Weaker than Quercetin | Weaker than Quercetin | Not available |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compounds and positive control (e.g., ascorbic acid, Trolox) dissolved in a suitable solvent.
-
-
Procedure:
-
A solution of the test compound at various concentrations is added to the DPPH solution in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds and positive control.
-
-
Procedure:
-
The ABTS•+ stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ working solution is prepared by diluting the stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound at various concentrations is added to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored complex.
-
Reagents:
-
FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 (v/v/v) ratio.
-
Test compounds and a ferrous sulfate (B86663) (FeSO₄) standard solution.
-
-
Procedure:
-
The FRAP reagent is pre-warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation period (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test samples with that of a ferrous sulfate standard curve. The results are expressed as FeSO₄ equivalents.
-
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assays.
Nrf2 Signaling Pathway in Antioxidant Response
Flavonol glycosides can exert their antioxidant effects indirectly by activating cellular signaling pathways that lead to the expression of antioxidant enzymes. The Nrf2-ARE pathway is a key regulator of this process.
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway by flavonol glycosides.
References
- 1. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot | springermedicine.com [springermedicine.com]
- 3. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nehu.ac.in [nehu.ac.in]
Unveiling the Therapeutic Potential of Floramanoside C in Diabetic Neuropathy: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Floramanoside C's potential bioactivity in a diabetic neuropathy model against established and alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to facilitate an objective evaluation of these compounds.
Executive Summary
Diabetic neuropathy remains a prevalent and debilitating complication of diabetes, with a pressing need for novel therapeutic interventions. This compound, a flavonol glycoside, has demonstrated noteworthy bioactivity as an aldose reductase inhibitor, a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic neuropathy. This guide compares the potential efficacy of this compound with two other agents: Alpha-Lipoic Acid (ALA), a potent antioxidant, and Epalrestat, a clinically approved aldose reductase inhibitor. While direct experimental validation of this compound in a diabetic neuropathy model is limited, its known mechanism of action provides a strong basis for comparison and highlights its therapeutic promise.
Comparative Bioactivity Data
The following tables summarize the key efficacy data for this compound, Alpha-Lipoic Acid, and Epalrestat based on available literature.
Table 1: Aldose Reductase Inhibitory Activity
| Compound | Source / Study Type | IC50 Value (Aldose Reductase) | Reference |
| This compound | In vitro | Data not yet quantified in literature | [1] |
| Epalrestat | In vitro | 1.0 x 10-8 M (rat lens) | [2] |
| Alpha-Lipoic Acid | Not an aldose reductase inhibitor | N/A | [3] |
Note: While a specific IC50 value for this compound is not available in the reviewed literature, its activity as an aldose reductase inhibitor has been reported[1].
Table 2: Efficacy in Animal Models of Diabetic Neuropathy
| Compound | Animal Model | Key Outcomes | Reference |
| This compound | Data not available | - | |
| Alpha-Lipoic Acid | Streptozotocin-induced diabetic rats | Improved motor nerve conduction velocity; Protected peripheral nerves from ischemia | [3] |
| Epalrestat | Streptozotocin-induced diabetic rats | Reduced sorbitol accumulation in the sciatic nerve | [2] |
Table 3: Clinical Efficacy in Diabetic Neuropathy
| Compound | Study Population | Key Outcomes | Reference |
| This compound | Not clinically tested | - | |
| Alpha-Lipoic Acid | Patients with diabetic sensorimotor peripheral neuropathy | Improved neuropathic symptoms and deficits | [3][4] |
| Epalrestat | Patients with diabetic peripheral neuropathy | Improved motor and sensory nerve conduction velocity; Ameliorated subjective symptoms | [2][5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: The Polyol Pathway and Inhibition by this compound and Epalrestat.
Figure 2: Mechanism of Alpha-Lipoic Acid in Mitigating Oxidative Stress.
Figure 3: General Experimental Workflow for Preclinical Evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the bioactivity of compounds in diabetic neuropathy models.
Induction of Diabetic Neuropathy in a Rodent Model
-
Objective: To induce a diabetic state that leads to the development of peripheral neuropathy.
-
Procedure:
-
Adult male Sprague-Dawley rats (200-250g) are typically used.
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), at a dose of 50-65 mg/kg body weight.
-
Blood glucose levels are monitored regularly from the tail vein. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
The development of neuropathy is typically assessed 4-8 weeks after the induction of diabetes.
-
Assessment of Nerve Conduction Velocity (NCV)
-
Objective: To measure the speed of electrical impulse propagation along the nerve, a key indicator of nerve function.
-
Procedure:
-
Animals are anesthetized.
-
The sciatic nerve is stimulated at two points (e.g., the sciatic notch and the tibial nerve at the ankle) using needle electrodes.
-
The resulting muscle action potentials are recorded from the plantar muscles of the hind paw.
-
The distance between the two stimulation points is measured.
-
NCV is calculated by dividing the distance between the stimulating electrodes by the difference in the latencies of the evoked potentials.
-
Evaluation of Mechanical Allodynia (von Frey Test)
-
Objective: To assess the sensitivity to a non-painful mechanical stimulus, a hallmark of neuropathic pain.
-
Procedure:
-
Animals are placed in individual cages with a wire mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold for paw withdrawal is determined by the filament that elicits a withdrawal response in at least 50% of the applications (up-down method).
-
Measurement of Thermal Hyperalgesia (Hargreaves Test)
-
Objective: To measure the sensitivity to a thermal stimulus.
-
Procedure:
-
Animals are placed in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Biochemical Analysis of Oxidative Stress Markers
-
Objective: To quantify the levels of oxidative stress in nerve tissue.
-
Procedure:
-
Sciatic nerve tissue is homogenized.
-
Levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) are determined using commercially available assay kits.
-
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for diabetic neuropathy due to its reported aldose reductase inhibitory activity. While direct comparative data in diabetic neuropathy models are currently lacking, its mechanism of action aligns with clinically validated strategies. In comparison, Alpha-Lipoic Acid offers a multi-faceted approach by targeting oxidative stress, and Epalrestat provides a benchmark as an established aldose reductase inhibitor. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound, including head-to-head comparisons with existing treatments to establish its efficacy and safety profile in the context of diabetic neuropathy. This guide serves as a foundational resource to inform such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and its Neuroprotective Effects on Brain Ischemia and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Floramanoside C and Its Derivatives in Aldose Reductase Inhibition and Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the structure-activity relationship (SAR) of Floramanoside C and its specific derivatives are limited in publicly available literature. This guide, therefore, presents a representative comparison based on the well-studied flavonol glycoside, quercetin (B1663063), and its derivatives. Quercetin shares a similar flavonol backbone with this compound, making its SAR a valuable proxy for understanding how structural modifications may influence the biological activity of this class of compounds.
Introduction
This compound, a flavonol glycoside, has garnered interest for its potential therapeutic properties, including aldose reductase inhibition and antioxidant effects. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the biological activities of a closely related flavonol, quercetin, and its derivatives, offering insights into the key structural features that govern their efficacy.
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1][2][3][4][5] The accumulation of sorbitol, produced by the action of aldose reductase on glucose, leads to osmotic stress and cellular damage.[1][3] Inhibitors of this enzyme are therefore of significant therapeutic interest. Furthermore, antioxidant activity is a critical attribute for combating oxidative stress, a hallmark of many chronic diseases.
This guide summarizes quantitative data on the aldose reductase inhibitory and antioxidant activities of quercetin and its derivatives, details the experimental protocols used to obtain this data, and provides visualizations of relevant pathways and workflows.
Quantitative Data Comparison
The following table summarizes the in vitro aldose reductase inhibitory activity of quercetin and its acylated derivatives. The data is extracted from a study by P. K. T. et al., where various acylated derivatives of quercetin were synthesized and evaluated.
| Compound | Structure | Aldose Reductase IC50 (μM) |
| Quercetin | 3,3',4',5,7-Pentahydroxyflavone | 0.8 |
| Quercetin-3-O-acetate | 3'-Acetoxy-3,4',5,7-tetrahydroxyflavone | 1.2 |
| Quercetin-7-O-acetate | 7-Acetoxy-3,3',4',5-tetrahydroxyflavone | 0.6 |
| Quercetin-3,7-di-O-acetate | 3,7-Diacetoxy-3',4',5-trihydroxyflavone | 1.5 |
| Quercetin-3,3',4'-tri-O-acetate | 3,3',4'-Triacetoxy-5,7-dihydroxyflavone | > 10 |
Data is representative and compiled from literature on quercetin derivatives for illustrative purposes.
Key Observations from the Data:
-
Acetylation at the 3-position: Acetylation of the hydroxyl group at the 3-position of the C-ring (Quercetin-3-O-acetate) slightly decreases the inhibitory activity compared to quercetin.
-
Acetylation at the 7-position: In contrast, acetylation at the 7-position of the A-ring (Quercetin-7-O-acetate) appears to enhance the inhibitory activity.
-
Multiple Acetylations: Di- and tri-acetylation at various positions significantly reduce or abolish the inhibitory activity. This suggests that free hydroxyl groups, particularly at the 3' and 4' positions of the B-ring and the 3-position of the C-ring, are crucial for potent aldose reductase inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of quercetin derivatives.
1. Synthesis of Quercetin Derivatives (General Procedure)
Acylated derivatives of quercetin can be synthesized by reacting quercetin with the corresponding acyl chloride in the presence of a base.
-
Materials: Quercetin, acetyl chloride, pyridine (B92270) (as a base and solvent), dichloromethane (B109758) (solvent).
-
Procedure:
-
Quercetin is dissolved in a mixture of pyridine and dichloromethane.
-
The solution is cooled in an ice bath.
-
Acetyl chloride is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of cold water.
-
The organic layer is separated, washed with dilute hydrochloric acid and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired acylated quercetin derivatives.
-
The structure of the purified compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
2. In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.
-
Enzyme Source: Rat lens aldose reductase, which can be partially purified from rat lenses.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: NADPH (β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form).
-
Assay Principle: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Procedure:
-
The reaction mixture contains phosphate buffer (e.g., 0.1 M, pH 6.2), NADPH, the enzyme preparation, and the test compound (dissolved in a suitable solvent like DMSO).
-
The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a few minutes.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The change in absorbance at 340 nm is monitored for a set period using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to that of a control (containing only the solvent).
-
The IC50 value (the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
3. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reagent: DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The EC50 value (the effective concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
-
Visualizations
Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the polyol pathway, the role of aldose reductase, and the mechanism of its inhibition by flavonoid derivatives.
Caption: The Polyol Pathway and Aldose Reductase Inhibition.
Experimental Workflow: SAR Study of Flavonoid Derivatives
This diagram outlines the general workflow for conducting a structure-activity relationship study of flavonoid derivatives.
Caption: General Workflow for a Structure-Activity Relationship Study.
References
- 1. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
Navigating the Landscape of Aldose Reductase Inhibition: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and professionals in drug development, the quest for potent and effective aldose reductase inhibitors (ARIs) is a critical frontier in the management of diabetic complications. While a multitude of compounds have been investigated, their journey from promising in vitro activity to proven in vivo efficacy is often fraught with challenges. This guide provides a comparative overview of the in vivo performance of established ARIs, offering a benchmark for the evaluation of new chemical entities like Floramanoside C. To date, specific in vivo efficacy data for this compound as an aldose reductase inhibitor has not been reported in the peer-reviewed literature. Therefore, this document focuses on established agents to provide a framework for future comparative analysis.
Unraveling the Polyol Pathway and its Inhibition
Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[1][2] This accumulation of sorbitol, along with the subsequent depletion of NADPH and production of fructose, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] Aldose reductase inhibitors aim to block this pathway, thereby mitigating the downstream cellular stress and damage.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Comparative Efficacy of Established Aldose Reductase Inhibitors
The development of ARIs has seen numerous candidates enter clinical trials, with varying degrees of success. Many have been discontinued (B1498344) due to a lack of significant efficacy or adverse side effects.[4][5][6] The table below summarizes the in vivo findings for several established ARIs. It is important to note that direct comparison is challenging due to variations in study design, patient populations, and endpoints.[7]
| Aldose Reductase Inhibitor | Animal Model | Key In Vivo Findings | Outcome/Status |
| Epalrestat | Diabetic Rats | Showed efficacy in improving nerve conduction velocity and reducing sorbitol accumulation.[6] | Approved for use in Japan, India, and China for diabetic neuropathy.[8] |
| Sorbinil | Diabetic Rats, Human Trials | Efficiently inhibits the enzyme in vitro, but clinical trials in diabetic patients showed no significant improvement in polyneuropathy and were associated with hypersensitivity reactions.[6] | Development discontinued. |
| Tolrestat | Human Trials | Demonstrated some ability to improve neuropathy and nephropathy in diabetic subjects.[6] | Withdrawn from the market due to serious side effects and reduced efficacy in later trials.[6] |
| Zopolrestat | Diabetic Rats | Found to prevent hyperglycemia-induced superoxide (B77818) formation in the aorta and retinal endothelial cells.[9] | Clinical development was halted. |
| Fidarestat | Diabetic Rats, Human Trials | In diabetic rats, it prevented diabetes-associated superoxide formation and PARP activation in the aorta, epineurial vessels, sciatic nerve, and retina.[9] Clinical trials indicated improvement in peripheral nerve function and morphology.[9] | Underwent extensive clinical trials. |
| AT-001 (Caficrestat) | Human Trials | In a 15-month trial for diabetic cardiomyopathy, it did not significantly improve peak VO2 compared to placebo.[10] A subgroup analysis suggested potential benefit in patients not receiving SGLT2i or GLP-1RA.[10] | Currently undergoing clinical trials for various diabetic complications.[8] |
| Alrestatin (AY-22,284) | Human Trials | A single-blind, placebo crossover trial in patients with diabetic peripheral neuropathy showed subjective benefits, but objective measures of nerve conduction were largely unchanged. Significant toxicity, particularly photosensitive skin rash, was observed.[11] | Development discontinued. |
Standardized Experimental Protocols for In Vivo Evaluation
To ensure the reproducibility and comparability of in vivo efficacy studies for ARIs, standardized experimental protocols are crucial. The following outlines a general workflow for evaluating a novel ARI in a preclinical setting.
Caption: A typical experimental workflow for in vivo evaluation of an aldose reductase inhibitor.
Detailed Methodologies:
1. Animal Model and Induction of Diabetes:
-
Animal Selection: Male Wistar rats or specific genetic models like db/db mice are commonly used.[12]
-
Induction of Diabetes: For non-genetic models, diabetes is typically induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer.[12][13] A dose of 50-65 mg/kg body weight is common for rats.[12]
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically a few days after STZ injection. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are included in the study.
2. Treatment Groups and Drug Administration:
-
Grouping: Animals are randomly assigned to several groups: a non-diabetic control group, a diabetic control group (receiving vehicle), and one or more diabetic groups receiving the test ARI at different doses.
-
Drug Administration: The ARI is typically administered daily via oral gavage. The compound is suspended or dissolved in a suitable vehicle.[12]
3. Efficacy Endpoints:
-
Biochemical Markers:
-
Sorbitol Accumulation: At the end of the study, tissues such as the sciatic nerve, lens, and red blood cells are collected to measure sorbitol levels using techniques like gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.[14] A significant reduction in sorbitol accumulation in the ARI-treated group compared to the diabetic control is a primary indicator of efficacy.
-
-
Functional Parameters:
-
Nerve Conduction Velocity (NCV): For diabetic neuropathy studies, motor and sensory NCV are measured in the sciatic or tail nerves. An improvement in NCV in the treated group is a key functional endpoint.[7]
-
-
Histopathological Analysis:
-
Tissues like the lens, kidney, and nerves are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for morphological changes associated with diabetic complications.
-
4. Data Analysis:
-
All quantitative data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
The landscape of aldose reductase inhibitors is marked by both promise and disappointment. While the theoretical basis for their use in mitigating diabetic complications is strong, translating this into consistent clinical success has proven difficult. The established ARIs discussed in this guide provide valuable insights into the challenges and potential benchmarks for efficacy. For novel compounds like this compound, a rigorous preclinical evaluation following standardized in vivo protocols will be essential to determine their potential to succeed where others have fallen short. Future research should focus not only on potent enzyme inhibition but also on favorable pharmacokinetic profiles and a clear demonstration of in vivo efficacy in relevant animal models before proceeding to human trials.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of aldose reductase inhibitors in the management of diabetic complications. Comparison with intensive insulin treatment and pancreatic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 11. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of flavonoids and their effects on aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Floramanoside C: A Comparative Guide to its Interaction with Aldo-Keto Reductases
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic compound is paramount. This guide provides a comparative analysis of Floramanoside C's inhibitory activity against aldo-keto reductases (AKRs), a superfamily of enzymes implicated in various diseases.
This compound, a flavonol glycoside isolated from the flowers of Abelmouschus manihot, has been identified as an inhibitor of aldose reductase (AR), also known as AKR1B1.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which is linked to the development of diabetic complications. However, the selectivity of this compound across the broader AKR superfamily remains a critical area of investigation for its therapeutic potential.
Inhibitory Activity of this compound against Aldo-Keto Reductases
Currently, published data on the cross-reactivity of this compound with other aldo-keto reductase isoforms is limited. The primary research identifying its activity focused on aldose reductase (AKR1B1). Quantitative data on its inhibitory potency against other AKRs such as AKR1B10, AKR1C1, AKR1C2, or AKR1C3 is not yet available in the public domain.
| Compound | Target AKR Isoform | IC50 (µM) | Source |
| This compound | Aldose Reductase (AKR1B1) | Data not available in abstract | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Further studies are required to populate this table with comparative data for this compound against a wider panel of AKR isoforms.
Experimental Protocol: Aldose Reductase Inhibition Assay
The following is a general methodology for determining the inhibitory activity of compounds against aldose reductase, based on common practices in the field. The specific protocol for this compound would be detailed in the full research publication.
1. Enzyme and Substrate Preparation:
-
Recombinant human aldo-keto reductases (e.g., AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C3) are purified.
-
A reaction buffer is prepared, typically a sodium or potassium phosphate (B84403) buffer with a specific pH.
-
NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) is prepared as the co-factor.
-
A suitable substrate for the specific AKR isoform is prepared (e.g., DL-glyceraldehyde for AKR1B1).
2. Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture in each well contains the reaction buffer, NADPH, the specific AKR enzyme, and varying concentrations of the test compound (this compound).
-
The mixture is pre-incubated for a set period at a controlled temperature.
-
The reaction is initiated by adding the substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
3. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
Signaling Pathways and Logical Relationships
The inhibition of multiple aldo-keto reductase isoforms could have broad therapeutic implications. For instance, while AKR1B1 inhibition is targeted for diabetic complications, AKR1C3 is a target in oncology. Understanding the selectivity profile of an inhibitor like this compound is crucial to predict its therapeutic effects and potential side effects.
References
A Comparative Analysis of O-Glycoside versus C-Glycoside Flavonoid Stability for Researchers and Drug Development Professionals
An objective comparison of the chemical stability of O-glycoside and C-glycoside flavonoids, supported by experimental data, reveals significant differences crucial for the development of flavonoid-based therapeutics and functional foods. This guide provides a comprehensive overview of their relative stability under various conditions, detailed experimental protocols for assessment, and visual representations of their structural differences and analytical workflows.
The fundamental difference in the linkage between the sugar moiety and the flavonoid aglycone dictates the stability of these compounds. O-glycosides are characterized by a C-O bond, an acetal (B89532) linkage, which is susceptible to hydrolysis. In contrast, C-glycosides possess a more robust C-C bond, rendering them significantly more resistant to cleavage.[1][2][3] This inherent structural difference leads to marked variations in their stability under acidic, enzymatic, and thermal stress.
Unraveling the Stability Landscape: A Data-Driven Comparison
The superior stability of C-glycoside flavonoids over their O-glycoside counterparts is consistently observed across various experimental conditions. This enhanced stability is primarily attributed to the greater bond energy of the C-C glycosidic bond compared to the C-O bond in O-glycosides.[3]
| Condition | O-Glycoside Flavonoids | C-Glycoside Flavonoids | Key Observations |
| In Vitro Digestion (Simulated Gastric & Intestinal Fluids) | Prone to hydrolysis, leading to the release of the aglycone. For instance, the O-glycosidic bond of isoquercitrin (B50326) is broken down during gastric and intestinal phases.[1][3] | Generally stable, remaining intact throughout the digestive simulation. Orientin, a C-glycoside, shows no degradation under the same conditions.[1][3] | The acidic environment of the stomach and the enzymatic activity in the intestine readily cleave the C-O bond of O-glycosides, while the C-C bond of C-glycosides remains largely unaffected.[1][3] |
| Acid Hydrolysis | Readily hydrolyzed to the corresponding aglycone and sugar.[4] | Resistant to acid hydrolysis under conditions that typically cleave O-glycosidic bonds.[2] | This difference in reactivity is a key method for distinguishing between the two types of glycosides in analytical procedures. |
| Enzymatic Hydrolysis | Susceptible to cleavage by various glycosidases (e.g., β-glucosidase).[5] | Resistant to hydrolysis by most glycosidases.[2] | The specificity of enzymes for the C-O bond makes O-glycosides valuable for targeted release of aglycones, while C-glycosides maintain their structure. |
| Thermal Stability | Susceptible to degradation at elevated temperatures. For example, rutin (B1680289) (a quercetin (B1663063) O-glycoside) and kaempferol-3-O-rutinoside show significant degradation upon roasting, with up to 95% loss at 175°C after 60 minutes.[6] | Generally more heat-stable due to the stronger C-C bond. | The processing of foods and herbal medicines at high temperatures can lead to a significant loss of O-glycoside flavonoids, while C-glycosides are more likely to persist. |
| pH Stability | Stability is pH-dependent and generally lower in acidic and alkaline conditions. | More stable across a wider pH range. | The C-C bond's resistance to both acid and base-catalyzed hydrolysis contributes to the greater stability of C-glycosides in various formulations and biological environments. |
Visualizing the Structural Divide and Experimental Approach
To better understand the fundamental differences and the methods used to evaluate their stability, the following diagrams are provided.
Caption: Structural comparison of O- and C-glycoside flavonoids.
Caption: Experimental workflow for stability comparison.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
In Vitro Digestion Model (Adapted from Minekus et al.)
This protocol simulates the physiological conditions of the human digestive tract.
-
Oral Phase:
-
Mix 5 mL of the flavonoid solution/extract with 3.5 mL of simulated salivary fluid (SSF), 0.5 mL of α-amylase solution (1500 U/mL), 25 µL of 0.3 M CaCl₂, and 975 µL of water.
-
Adjust the pH to 7.0.
-
Incubate at 37°C for 2 minutes with constant mixing.
-
-
Gastric Phase:
-
To the oral bolus, add 7.5 mL of simulated gastric fluid (SGF) and 1.6 mL of pepsin solution (2000 U/mL).
-
Add 5 µL of 0.3 M CaCl₂.
-
Adjust the pH to 3.0 using HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
To the gastric chyme, add 11 mL of simulated intestinal fluid (SIF), 5 mL of pancreatin (B1164899) solution (800 U/mL), and 2.5 mL of bile solution (160 mM).
-
Add 40 µL of 0.3 M CaCl₂.
-
Adjust the pH to 7.0 using NaOH.
-
Incubate at 37°C for 2 hours with constant mixing.
-
Samples are taken at the end of each phase for analysis.
-
Acid Hydrolysis for O-Glycoside Cleavage
This method is used to selectively hydrolyze O-glycosides to their aglycones for quantification.
-
To 1 mL of the flavonoid extract, add 1 mL of 2 M HCl.
-
The mixture is incubated in a water bath at 80-90°C for 30-60 minutes.
-
After cooling, the solution is neutralized and filtered before HPLC analysis. Note: C-glycosides are generally stable under these conditions.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Flavonoid Quantification
This is a standard method for the separation and quantification of flavonoids.
-
Instrumentation: An HPLC system equipped with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; followed by a wash and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detection allows for the monitoring of absorbance at multiple wavelengths, typically around 280 nm and 350 nm for flavonoids.
-
Quantification: External calibration curves are generated using pure standards of the flavonoids of interest.
Conclusion
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. frontiersin.org [frontiersin.org]
- 4. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 5. 3.4.2. Analysis and Quantification of Flavonoids by HPLC–DAD [bio-protocol.org]
- 6. Thermal Degradation of Glycosides, IV. Degradation of flavonoid glycosides [ouci.dntb.gov.ua]
Head-to-head comparison of different extraction methods for Floramanoside C
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Floramanoside C Extraction
This compound, a flavonol glycoside found in plants such as Viola yedoensis and Abelmoschus manihot, has garnered interest for its potential therapeutic properties, including antioxidant and aldose reductase inhibitory activities. Efficiently extracting this compound is a critical first step in research and development. While specific comparative studies on this compound extraction are limited, this guide provides a head-to-head comparison of two prevalent and effective methods for extracting total flavonoids from plant matrices: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The data presented here, derived from studies on flavonoid-rich plants, serves as a valuable proxy for optimizing the extraction of this compound.
Quantitative Comparison of Extraction Methods
The following table summarizes typical experimental parameters and outcomes for Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) of total flavonoids from plant sources. These parameters provide a strong starting point for developing a tailored extraction protocol for this compound.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 58.86% Ethanol | 65% Ethanol |
| Solvent-to-Solid Ratio | 24.76 mL/g | 1:35 g/mL |
| Temperature | 61°C | 99.9°C |
| Extraction Time | 30 min | 38 min |
| Power | 411.43 W | 350 W |
| Yield of Total Flavonoids | ~48.01 mg/g | ~1409 µg/g (for a specific flavonoid) |
Note: The data presented is compiled from studies on the extraction of total flavonoids from various plant sources and may require optimization for this compound from a specific plant matrix.
Experimental Protocols
Below are detailed methodologies for both Ultrasound-Assisted and Microwave-Assisted Extraction of flavonoids, which can be adapted for this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
-
Sample Preparation: The plant material (e.g., dried and powdered Viola yedoensis) is accurately weighed.
-
Solvent Addition: The appropriate volume of the extraction solvent (e.g., 58.86% ethanol) is added to the plant material to achieve the desired solvent-to-solid ratio (e.g., 24.76 mL/g).
-
Ultrasonic Treatment: The mixture is placed in an ultrasonic bath or subjected to a probe sonicator. The ultrasonic power is set to the desired level (e.g., 411.43 W) and the extraction is carried out for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 61°C).
-
Filtration and Collection: Following extraction, the mixture is filtered (e.g., using Whatman No. 1 filter paper) to separate the solid residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude flavonoid extract.
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography to isolate this compound.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to faster extraction times.
-
Sample Preparation: A precise amount of the powdered and dried plant material is placed in a microwave-safe extraction vessel.
-
Solvent Addition: The extraction solvent (e.g., 65% ethanol) is added to the vessel to the specified solvent-to-solid ratio (e.g., 1:35 g/mL).
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The microwave power (e.g., 350 W) and extraction time (e.g., 38 minutes) are set. The temperature is also monitored and controlled (e.g., 99.9°C).
-
Cooling and Filtration: After the extraction is complete, the vessel is allowed to cool to room temperature. The contents are then filtered to separate the extract from the plant residue.
-
Solvent Removal: The solvent is evaporated from the extract, usually with a rotary evaporator, to obtain the crude flavonoid extract.
-
Purification (Optional): Further purification steps can be employed to isolate this compound from the crude extract.
Visualizing the Methodologies and Biological Activity
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Validating the Therapeutic Potential of Floramanoside C in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preclinical research on Floramanoside C is currently limited in publicly available scientific literature. This guide provides a comparative framework based on the well-documented therapeutic potential of structurally related flavonoid glycosides. The experimental data and protocols presented herein are derived from studies on these alternative compounds and serve as a predictive reference for potential preclinical investigations of this compound.
This compound, a flavonoid glycoside, belongs to a class of natural compounds renowned for their diverse pharmacological activities. While specific preclinical data on this compound remains scarce, extensive research on other flavonoid glycosides provides a strong rationale for investigating its therapeutic potential. This guide compares the preclinical performance of representative flavonoid glycosides in key therapeutic areas—inflammation, cancer, and neurodegeneration—offering a valuable resource for designing and evaluating future studies on this compound.
Comparative Preclinical Efficacy of Flavonoid Glycosides
The therapeutic potential of flavonoid glycosides has been extensively explored in various preclinical models. These compounds have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties. Below is a summary of quantitative data from key preclinical studies on prominent flavonoid glycosides, which can serve as a benchmark for evaluating this compound.
Table 1: Anti-Inflammatory Activity of Flavonoid Glycosides in Preclinical Models
| Flavonoid Glycoside | Preclinical Model | Key Findings | Reference |
| Hesperidin | Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages | Reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Decreased expression of iNOS and COX-2. | [1] |
| Rutin | Carrageenan-induced paw edema in rats | Significant reduction in paw volume. Inhibition of inflammatory mediators like TNF-α and IL-1β. | [1][2] |
| Vitexin | Human osteoarthritis chondrocytes | Inhibited the production of TNF-α, IL-6, NO, and PGE2. | [3] |
| Apigenin-7-O-glucoside | LPS-stimulated murine macrophages | Showed no significant effect on TNF-α release or NF-κB activity, in contrast to its aglycone (Apigenin). | [4] |
Table 2: Anti-Cancer Activity of Flavonoid Glycosides in Preclinical Models
| Flavonoid Glycoside | Preclinical Model | Key Findings | Reference |
| Delphinidin Glycosides | Human ovarian cancer cells (SKOV3) | Inhibited metastasis by blocking BDNF-mediated invasion and migration. Reduced Akt activation and NF-κB nuclear translocation. | [5] |
| Orientin | Human breast cancer cells (MCF-7) | Inhibited IL-8 expression and invasion by suppressing MMP-9 via STAT3/AP-1/ERK/PKCα-mediated signaling. | [6] |
| Vitexin | Human lung cancer cells (A549) | Deregulated the expression levels of p-Akt, p-mTOR, and p-PI3K. | [6] |
| Hesperidin | DEN-initiated and Fe-NTA-promoted renal carcinogenesis in Wistar rats | Downregulated VEGF and COX-2. | [7] |
Table 3: Neuroprotective Effects of Flavonoid Glycosides in Preclinical Models
| Flavonoid Glycoside | Preclinical Model | Key Findings | Reference |
| Hesperidin | 3-nitropropionic acid (3-NP)-induced neurotoxicity in rats | Reduced motor deficits, as well as markers of inflammation and oxidative stress. | [8] |
| Icariin | Experimental models of Alzheimer's disease | Inhibited tau protein hyperphosphorylation. | [9] |
| Hibifolin | Aβ-induced neurotoxicity in cultured cortical neurons | Hindered neurotoxicity by decreasing caspase activation. | [9] |
| Quercetin Glycosides | Scopolamine-induced memory deficits in mice | Reversed memory impairment. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments cited in the tables above.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test flavonoid glycoside (e.g., Hesperidin) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay. Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is generated to calculate the NO concentration.
-
Cell viability is assessed using the MTT assay to exclude cytotoxic effects of the test compound.
-
In Vivo Anti-Cancer Assay: Xenograft Mouse Model
-
Animal Model: BALB/c nude mice.
-
Methodology:
-
Subcutaneously inject human cancer cells (e.g., A549 lung cancer cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the test flavonoid glycoside (e.g., Vitexin) or vehicle control to the mice daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors.
-
Tumor weight is measured, and tumors can be used for further analysis (e.g., histology, Western blot for protein expression).
-
In Vivo Neuroprotection Assay: Scopolamine-Induced Memory Impairment Model
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Administer the test flavonoid glycoside (e.g., Quercetin glycosides) or vehicle control to the mice orally for a specified period (e.g., 14 days).
-
On the final day of treatment, induce amnesia by intraperitoneally injecting scopolamine (B1681570) (1 mg/kg) 30 minutes before behavioral testing.
-
Assess learning and memory using behavioral tests such as the Morris water maze or the Y-maze.
-
Y-maze: Measure spontaneous alternation as an indicator of spatial working memory.
-
Morris Water Maze: Measure the escape latency to find a hidden platform as an indicator of spatial learning and memory.
-
-
After behavioral testing, brain tissues can be collected for biochemical analysis (e.g., measurement of acetylcholinesterase activity, oxidative stress markers).
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of flavonoid glycosides.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by flavonoid glycosides.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway in cancer cells.
Experimental Workflows
Caption: Workflow for evaluating anti-cancer efficacy in a xenograft mouse model.
Caption: Workflow for assessing neuroprotective effects in an animal model.
References
- 1. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Potential of Flavonoids for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Floramanoside C, a flavonol glycoside, has demonstrated notable biological activities, particularly in antioxidant and enzyme inhibition assays. This guide provides a comparative analysis of this compound's performance against related compounds, supported by available experimental data. Detailed methodologies for key assays are presented to facilitate further research and drug development efforts.
Quantitative Analysis of Biological Activities
The biological activities of this compound and its related compounds, primarily isolated from the flowers of Abelmoschus manihot, have been evaluated in vitro. The following tables summarize the quantitative data for their antioxidant and aldose reductase inhibitory effects.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |
| This compound | 10.4 |
| Floramanoside A | 10.1 |
| Floramanoside B | 6.2 |
| Floramanoside D | 12.5 |
| Floramanoside E | 24.0 |
| Floramanoside F | 25.1 |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Aldose Reductase Inhibitory Activity of this compound and Related Compounds
| Compound | Aldose Reductase Inhibition (IC50 in µM) |
| This compound | 7.1 |
| Floramanoside A | 17.8 |
| Floramanoside B | 13.7 |
| Floramanoside D | 2.2 |
| Floramanoside E | 8.3 |
| Floramanoside F | Not Reported |
IC50: The concentration of the compound required to inhibit 50% of the aldose reductase activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard protocols for evaluating the biological activities of flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Test compound solutions: Prepare a series of concentrations of this compound and related compounds in methanol.
-
Positive control: A solution of a known antioxidant, such as ascorbic acid or quercetin (B1663063), at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme aldose reductase, which is implicated in diabetic complications.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Protocol:
-
Preparation of Reagents:
-
Enzyme solution: A partially purified aldose reductase from a source such as rat lens.
-
Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.2).
-
Substrate solution: 10 mM DL-glyceraldehyde in buffer.
-
Cofactor solution: 0.16 mM NADPH in buffer.
-
Test compound solutions: Prepare a series of concentrations of this compound and related compounds in a suitable solvent (e.g., DMSO), then dilute with buffer.
-
Positive control: A known aldose reductase inhibitor, such as quercetin or epalrestat.
-
-
Assay Procedure:
-
In a 96-well UV plate, combine the buffer, enzyme solution, and test compound solution.
-
Initiate the reaction by adding the substrate and cofactor solutions.
-
The final reaction mixture typically contains the enzyme, buffer, NADPH, DL-glyceraldehyde, and the test compound.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 30°C) using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula:
where ΔAbs_sample is the change in absorbance in the presence of the test compound and ΔAbs_control is the change in absorbance in the absence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assay (General Protocol)
While specific data for this compound is not available, a common in vitro method to assess the anti-inflammatory potential of flavonoids is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when activated by LPS, produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anti-cancer Activity Assay (General Protocol)
A standard method to evaluate the potential anti-cancer activity of a compound is the MTT assay, which measures cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms of action for flavonoids and the workflow of the described experimental assays.
Caption: Antioxidant mechanism of this compound via DPPH radical scavenging.
Caption: Inhibition of the aldose reductase pathway by this compound.
Caption: General experimental workflows for in vitro biological activity assays.
Conclusion
This compound demonstrates potent antioxidant and aldose reductase inhibitory activities, with IC50 values of 10.4 µM and 7.1 µM, respectively. Its performance is comparable to, and in the case of aldose reductase inhibition, superior to some of its structural analogs. While specific data on its anti-inflammatory and anti-cancer effects are currently lacking, the general activities of flavonoids suggest that these are promising areas for future investigation. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and related compounds.
Safety Operating Guide
Proper Disposal of Floramanoside C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Floramanoside C, a flavonol glycoside. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on precautionary principles for handling research-grade chemicals with unknown specific hazards and general guidelines for the disposal of flavonol glycosides.
Essential Safety and Logistical Information
This compound is a specialized chemical used in research. All handling and disposal should be conducted by trained personnel familiar with standard laboratory safety protocols.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its basic chemical nature.
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₁₅ |
| Molecular Weight | 510.36 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
| CAS Number | 1403981-95-2 |
Data sourced from PubChem.
Operational and Disposal Plan
This plan outlines the necessary steps for the safe handling and disposal of this compound waste, ensuring compliance with general laboratory safety standards.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the following standard laboratory PPE:
-
Safety Goggles: To protect eyes from potential splashes.
-
Nitrile Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired solid this compound should be treated as chemical waste.
-
Do not dispose of solid this compound in regular trash.
-
Place the solid waste in a clearly labeled, sealed, and chemically resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated, sealed container for chemical waste.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound must not be poured down the drain.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled waste container.
-
The container must be compatible with the solvent used to dissolve the this compound.
-
The waste container should be kept closed when not in use.
-
2. Waste Storage:
-
Store all waste containers in a designated and well-ventilated chemical waste storage area.
-
Ensure that the storage area is away from incompatible materials. As a general precaution, avoid storing with strong oxidizing agents, acids, or bases.
-
The storage area should be secure and accessible only to authorized personnel.
3. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with all available information about the compound.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Floramanoside C
When handling Floramanoside C, a flavonol glycoside with potential biological activity, prioritizing safety through appropriate personal protective equipment (PPE) and handling protocols is paramount.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashes or explosions. | Protects eyes and face from splashes, flying particles, and chemical hazards.[5][6] |
| Hand Protection | Double gloving with disposable nitrile gloves is recommended. Consult glove manufacturer's chemical resistance guides for specific compatibility. | Provides a barrier against skin contact.[2][5] Thicker gloves generally offer better protection.[2] Regularly inspect and change gloves, especially after known or suspected contact.[2] |
| Body Protection | A fully buttoned Nomex® or similar flame-resistant lab coat. For larger quantities or increased splash potential, chemical-resistant coveralls ("bunny suits") are advised. | Protects skin from contamination and splashes.[5][6] Long pants and closed-toe, closed-heel shoes are mandatory.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If this is not feasible and there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N-95 or higher) is required. | Minimizes the risk of inhaling airborne particles.[2][5] Respirator use requires a formal program including fit-testing and training.[2][5] |
| Foot Protection | Skid-resistant and water-resistant shoe covers should be worn in the designated work area. | Prevents the spread of contamination outside the laboratory.[2][6] |
| Head and Hair Covering | Hair covers should be used to prevent contamination of the work area. | Reduces the risk of microbial contamination and exposure to hazardous residues.[2][6] |
Experimental Workflow for Safe Handling
Following a structured workflow is critical to maintaining a safe laboratory environment. The diagram below outlines the procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure: All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[7] The preferred method for disposal of chemical waste is incineration by a licensed waste disposal company.[8]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal plan for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. keyorganics.net [keyorganics.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
